tert-Butyl (4-N-boc-aminobenzyl)carbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)18-11-12-7-9-13(10-8-12)19-15(21)23-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMAAGCUISTRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Applications of tert-Butyl (4-N-boc-aminobenzyl)carbamate in Organic Synthesis
This guide details the technical applications, synthesis, and handling of tert-Butyl (4-N-boc-aminobenzyl)carbamate (CAS: 285119-75-7), a critical bis-protected intermediate for generating high-purity 4-aminobenzylamine scaffolds.
[1]Executive Summary
tert-Butyl (4-N-boc-aminobenzyl)carbamate (Bis-Boc-4-ABA) serves as a chemically stable, crystalline reservoir for 4-aminobenzylamine , a privileged pharmacophore found in HDAC inhibitors (e.g., Entinostat) and supramolecular assemblies. Unlike the free diamine, which is prone to oxidation and carbamylation upon air exposure, the Bis-Boc derivative ensures stoichiometric precision and high purity for critical late-stage functionalizations.
This guide outlines the mechanistic utility of Bis-Boc-4-ABA, providing self-validating protocols for its synthesis, global deprotection, and application in generating rigid aromatic linkers.
Chemical Identity & Structural Logic[2]
The molecule features a p-phenylene core with two chemically distinct nitrogen centers—an aniline and a benzylic amine—both protected by tert-butoxycarbonyl (Boc) groups.
| Feature | Specification |
| Systematic Name | tert-Butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]benzyl]carbamate |
| CAS Number | 285119-75-7 |
| Molecular Weight | 322.40 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Core Utility | Oxidatively stable precursor for 4-aminobenzylamine |
Structural Diagram
The following diagram illustrates the chemical connectivity and the distinct electronic environments of the two nitrogen atoms, which become relevant upon deprotection.
Figure 1: Structural decomposition of the Bis-Boc-4-ABA molecule highlighting the dual-protected amine sites.
Applications in Drug Discovery & Materials Science
HDAC Inhibitor Synthesis (Entinostat Scaffold)
The 4-aminobenzylamine moiety is the structural backbone of Entinostat (MS-275) , a class I selective histone deacetylase (HDAC) inhibitor.
-
Challenge: Using free 4-aminobenzylamine often leads to polymerization or bis-acylation byproducts due to the high nucleophilicity of the benzylic amine and the reactivity of the aniline.
-
Solution: The Bis-Boc derivative allows for purification of the scaffold before the sensitive coupling steps. It is typically deprotected in situ to the diamine salt, which is then reacted under controlled pH to selectively functionalize the more nucleophilic benzylic amine first.
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the p-phenylene spacer provides a rigid linear geometry that can improve the pharmacokinetic profile compared to flexible alkyl chains.
-
Protocol: Bis-Boc-4-ABA is globally deprotected to yield the diamine, which is then reacted with a mono-activated diester or anhydride to create a "head-to-tail" linker system.
Supramolecular Building Blocks
In the synthesis of Dion–Jacobson (DJ) phase perovskites or hydrogen-bonded organic frameworks (HOFs), high-purity diamines are essential to prevent crystal defects. Bis-Boc-4-ABA serves as the "crystallization grade" precursor that releases the requisite cation upon acid treatment.
Experimental Protocols
Synthesis of Bis-Boc-4-ABA (Self-Validating Protocol)
This protocol converts commercial (often impure) 4-aminobenzylamine into the stable Bis-Boc derivative.
Reagents:
-
4-Aminobenzylamine (CAS 4403-71-8): 1.0 equiv.[2]
-
Di-tert-butyl dicarbonate (
): 2.5 equiv. -
Triethylamine (TEA): 3.0 equiv.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-aminobenzylamine (10 mmol) in anhydrous DCM (50 mL) under
atmosphere. Note: If the starting material is dark/oxidized, distill it first or proceed knowing the Bis-Boc product will require recrystallization. -
Base Addition: Add TEA (30 mmol) and cool the solution to 0°C.
-
Acylation: Dropwise add a solution of
(25 mmol) in DCM (10 mL).-
Observation: Gas evolution (
) will occur.
-
-
Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The diamine spot (baseline) should disappear, replaced by a high Rf spot (Bis-Boc).
-
Workup: Wash with 1M citric acid (removes traces of mono-Boc and free amine), followed by saturated
and brine. -
Purification: Recrystallize from Hexane/EtOAc to obtain white needles.
-
Validation: Melting point should be distinct (approx. 140-145°C, verify with specific CoA).
-
Global Deprotection & In-Situ Utilization
This workflow describes generating the reactive diamine dihydrochloride salt for immediate use.
Figure 2: Workflow for converting the stable Bis-Boc precursor into the reactive scaffold for selective functionalization.
Protocol:
-
Solubilization: Dissolve Bis-Boc-4-ABA (1 mmol) in DCM (5 mL).
-
Acidolysis: Add Trifluoroacetic acid (TFA) (5 mL) or 4M HCl in Dioxane (5 mL). Stir at room temperature for 2 hours.
-
Checkpoint: Evolution of isobutylene gas ceases.
-
-
Isolation: Concentrate in vacuo.
-
For TFA: Co-evaporate with toluene (3x) to remove residual acid.
-
For HCl: The product often precipitates; filter and wash with ether.
-
-
Usage: The resulting salt is hygroscopic but stable. Store under argon or use immediately.
Strategic Comparison: Bis-Boc vs. Mono-Boc
Researchers often confuse the Bis-Boc derivative with Mono-Boc analogs. The choice depends on the synthetic stage.
| Compound | Structure | Primary Application |
| Bis-Boc-4-ABA (CAS 285119-75-7) | Stable storage form; Global deprotection to pure diamine. | |
| N-Boc-4-aminobenzylamine (CAS 220298-96-4) | Aniline protected. Allows selective reaction at the benzylic amine. | |
| tert-Butyl (4-aminobenzyl)carbamate (CAS 71026-66-9*) | Benzylic protected. Allows selective reaction at the aniline. |
*Note: CAS 71026-66-9 usually refers to N-Boc-p-phenylenediamine; verify specific isomer CAS 94838-55-8 for the benzyl carbamate isomer.
References
-
PubChem. tert-Butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]benzyl]carbamate (CAS 285119-75-7). National Library of Medicine.[3] Available at: [Link]
-
National Institutes of Health (NIH). Development of Novel Quaternary Ammonium Linkers for Antibody-Drug Conjugates (Utilizing 4-aminobenzylamine scaffold). PubMed. Available at: [Link]
-
Master Organic Chemistry. Carbamates as Protecting Groups: Boc, Cbz, Fmoc.[4] Available at: [Link]
Sources
N-Boc-Protected Benzylamine Linkers: Strategic Scaffolds in Medicinal Chemistry and Bioconjugation
Executive Summary
The N-Boc-protected benzylamine motif represents a cornerstone in modern organic synthesis, serving as a "privileged scaffold" in medicinal chemistry and a critical linker technology in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Unlike flexible alkyl chains, the benzylamine core introduces structural rigidity (reducing entropic penalties upon binding) and π-π stacking potential, while the tert-butyloxycarbonyl (Boc) group provides robust, acid-labile orthogonality essential for multi-step solid-phase and solution-phase synthesis.
This technical guide dissects the synthesis, deprotection dynamics, and application of these linkers, providing validated protocols for researchers optimizing linker-payload stability and solubility.
Structural Rationale & Chemical Properties[1][2][3][4][5][6]
The "Goldilocks" Spacer
In drug design, linkers are rarely passive. The benzylamine moiety offers distinct physicochemical advantages over aliphatic diamines (e.g., ethylenediamine):
-
Conformational Restriction: The phenyl ring restricts rotation, pre-organizing the molecule for binding events (e.g., in the S1 pocket of serine proteases).
-
UV Traceability: The aromatic ring provides a convenient chromophore for HPLC monitoring (254 nm), unlike "invisible" PEG or alkyl linkers.
-
Electronic Tunability: Substituents on the ring (F, Cl, OMe) allow precise modulation of the amine’s pKa (typically ~9.3 for benzylamine) and the lipophilicity (LogP) of the final conjugate.
The Boc Advantage
The tert-butyl carbamate (Boc) protection renders the amine nucleophile inert to bases and nucleophiles, allowing for diverse chemical transformations (e.g., ester hydrolysis, Pd-catalyzed couplings) elsewhere on the molecule. Its removal is strictly acid-dependent, providing orthogonality to Fmoc (base-labile) and Alloc (Pd-labile) groups.
Synthetic Routes & Functionalization
The synthesis of N-Boc-benzylamine linkers generally follows two primary pathways: Direct Protection of commercially available benzylamines or Reductive Amination of benzaldehydes, which allows for greater structural diversity.
Pathway Logic: Reductive Amination vs. Direct Protection
Caption: Figure 1. Convergent synthetic pathways. Reductive amination allows for the introduction of complex R-groups prior to Boc protection.
Green Chemistry Considerations
Recent advancements emphasize solvent-free protocols. Using Zn-catalyzed alkylation or neat reactions with Boc₂O can achieve quantitative yields without chlorinated solvents, aligning with green chemistry principles in scale-up scenarios.
Deprotection Dynamics: The Critical Step
The utility of the N-Boc group lies in its clean removal. However, the specific conditions dictate the purity of the final salt.
Mechanism of Acidolysis
The cleavage follows an E1-like mechanism. Protonation of the carbonyl oxygen leads to the collapse of the carbamate, releasing CO₂, the free amine, and a tert-butyl cation.
Critical Control Point: The generated tert-butyl cation is a potent electrophile. Without scavengers, it can re-attach to electron-rich regions (e.g., Indole rings in Tryptophan, phenols in Tyrosine) leading to irreversible alkylation byproducts.
Reagent Comparison Table
| Method | Reagent System | Reaction Time | Pros | Cons |
| Standard | 20-50% TFA in DCM | 15-60 min | Rapid; Volatile byproducts. | TFA salts are hygroscopic/oily; requires thorough evaporation. |
| Precipitation | 4M HCl in Dioxane | 30-90 min | Product precipitates as HCl salt (solid); Easy filtration. | Stronger acid; may affect acid-sensitive esters. |
| Mild | 2M HCl in MeOH | 1-4 hours | Milder; Good for large scale. | Slower; Methyl ester formation risk if carboxylates present. |
| Scavenger | TFA + TIPS/H₂O | 30-60 min | Prevents t-butyl cation alkylation. | Essential for Trp/Tyr/Met containing peptides. |
Applications in Bioconjugation[7]
Antibody-Drug Conjugates (ADCs): The PABC Spacer
The most sophisticated application of the benzylamine linker is the p-aminobenzyl carbamate (PABC) spacer. This is a "self-immolative" linker.
-
Mechanism: The N-Boc-protected PABC is coupled to a protease-cleavable peptide (e.g., Val-Cit).
-
Activation: Once the antibody delivers the payload to the lysosome, Cathepsin B cleaves the peptide bond.
-
Collapse: The revealed aniline nitrogen of the benzylamine spontaneously undergoes 1,6-elimination, ejecting the free drug and CO₂.
Caption: Figure 2. The self-immolative cascade of PABC linkers. The benzylamine core is essential for the electronic cascade that releases the drug.
PROTACs
In PROTAC design, N-Boc-benzylamines are used to build semi-rigid linkers that connect the E3 ligase ligand to the protein of interest (POI) ligand. The benzyl ring can improve cell permeability compared to long, hydrophilic PEG chains.
Experimental Protocols
Protocol A: Efficient Synthesis of N-Boc-Benzylamine (Reductive Amination)
Use this for creating custom linkers from benzaldehydes.
Materials: Benzaldehyde derivative (1.0 eq), Amine (1.0 eq), NaBH(OAc)₃ (1.5 eq), Boc₂O (1.2 eq), DCM, DIPEA.
-
Imine Formation: Dissolve benzaldehyde and amine in DCM (0.2 M). Stir at Room Temperature (RT) for 2 hours. (Note: Add MgSO₄ if water removal is needed to drive equilibrium).
-
Reduction: Cool to 0°C. Add NaBH(OAc)₃ portion-wise. Stir at RT overnight.
-
Quench: Quench with sat. NaHCO₃. Extract with DCM.[1]
-
In-situ Protection: To the crude secondary amine in DCM, add DIPEA (2.0 eq) and Boc₂O (1.2 eq). Stir for 4 hours.
-
Purification: Wash with 1M HCl (to remove unreacted amine), then brine. Dry over Na₂SO₄.[2] Purify via flash chromatography (Hex/EtOAc).
Protocol B: Controlled Deprotection (HCl/Dioxane Method)
Use this to generate a stable, solid salt form of the linker.
Materials: N-Boc-benzylamine substrate, 4M HCl in Dioxane, Diethyl Ether (Et₂O).
-
Dissolution: Dissolve the substrate in a minimal amount of dry Dioxane or DCM.
-
Acid Addition: Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.
-
Reaction: Warm to RT and monitor by TLC (Note: Boc-amines are UV active; free amines stain with Ninhydrin). Reaction is typically complete in 30-60 mins.
-
Isolation:
-
If solid precipitates: Filter the white solid and wash extensively with cold Et₂O.
-
If no precipitate: Concentrate in vacuo.[3] Triturate the residue with Et₂O/Hexane to induce crystallization.
-
-
Yield: Quantitative conversion is expected. Store HCl salts in a desiccator.
References
-
Fisher Scientific. Amine Protection / Deprotection Protocols. [Link]
-
National Institutes of Health (NIH). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. [Link]
-
Organic Chemistry Portal. Benzylamine Synthesis by C-C Coupling. [Link]
-
ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
Sources
The Strategic Role of tert-Butyl (4-N-Boc-aminobenzyl)carbamate in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the intricate landscape of contemporary drug discovery, the rational design of molecules that can modulate biological processes with high specificity and efficacy is paramount. Among the vast arsenal of synthetic building blocks available to medicinal chemists, bifunctional linkers have emerged as critical components in the construction of complex therapeutic agents such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of tert-Butyl (4-N-Boc-aminobenzyl)carbamate, a versatile heterobifunctional linker. We will dissect its synthesis, elucidate its strategic importance in medicinal chemistry, and provide detailed experimental protocols for its application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic tool in their therapeutic discovery endeavors.
Introduction: The Pivotal Role of Bifunctional Linkers in Drug Design
The paradigm of "one molecule, one target" is progressively being supplemented by more sophisticated therapeutic strategies that involve the precise orchestration of multiple molecular interactions. Bifunctional molecules are at the forefront of this evolution, designed with two distinct reactive moieties connected by a chemical linker.[1][2] These linkers are not merely passive spacers; their length, flexibility, and chemical nature are critical determinants of the overall efficacy of the therapeutic agent.[3]
tert-Butyl (4-N-Boc-aminobenzyl)carbamate is a prime example of a heterobifunctional linker, possessing two distinct amino functionalities with orthogonal protection. This structural feature allows for the sequential and controlled conjugation of two different molecular entities, a cornerstone of modern drug development.[4] The presence of a Boc-protected amine provides a stable yet readily cleavable handle, while the free primary amine offers a nucleophilic site for a variety of chemical transformations.
Synthesis and Physicochemical Properties
The synthesis of tert-butyl (4-N-Boc-aminobenzyl)carbamate presents a common challenge in organic chemistry: the selective mono-protection of a symmetrical diamine. Several strategies can be employed to achieve this, with the most common being the use of a large excess of the starting diamine or the in situ mono-protonation of the diamine followed by the addition of the protecting group.
A plausible and efficient synthetic route to tert-butyl (4-N-Boc-aminobenzyl)carbamate would involve the selective mono-Boc protection of 4-(aminomethyl)benzylamine.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of tert-Butyl (4-N-Boc-aminobenzyl)carbamate.
Experimental Protocol: Synthesis of tert-Butyl (4-N-Boc-aminobenzyl)carbamate
This protocol is based on established methods for the selective mono-Boc protection of diamines.[5]
Materials:
-
4-(Aminomethyl)benzylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 4-(aminomethyl)benzylamine (5 equivalents) in anhydrous DCM, add triethylamine (1.2 equivalents) at 0 °C under an inert atmosphere.
-
Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford tert-butyl (4-N-Boc-aminobenzyl)carbamate.
Table 1: Physicochemical Properties of tert-Butyl (4-N-Boc-aminobenzyl)carbamate (and its isomer for comparison)
| Property | Predicted/Reported Value (tert-Butyl (4-N-Boc-aminobenzyl)carbamate) | Reported Value (tert-Butyl N-[4-(aminomethyl)phenyl]carbamate)[6] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 222.28 g/mol | 222.28 g/mol |
| Appearance | White to off-white solid | Solid |
| Melting Point | Not reported | 107-113 °C |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Soluble in organic solvents |
| pKa (predicted) | ~10.5 (primary amine), ~16 (carbamate N-H) | ~9.5 (aniline), ~16 (carbamate N-H) |
Role in Medicinal Chemistry: A Strategic Bifunctional Linker
The primary role of tert-butyl (4-N-Boc-aminobenzyl)carbamate in medicinal chemistry is as a heterobifunctional linker, enabling the sequential attachment of two different molecular entities. This is particularly valuable in the construction of complex therapeutics like PROTACs and ADCs.
Application in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The linker's length and composition are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
tert-Butyl (4-N-Boc-aminobenzyl)carbamate can serve as a rigid component within a PROTAC linker. The free primary amine can be coupled to the E3 ligase ligand, and after deprotection of the Boc group, the newly revealed amine can be attached to the target protein ligand, or vice versa. The benzyl group provides a degree of rigidity that can be advantageous in optimizing the geometry of the ternary complex. A related isomer, tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, is a known PROTAC linker.[2]
Caption: Role of the linker in a PROTAC molecule.
Application in Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker.[1] The linker's stability in circulation and its ability to release the payload at the target site are crucial for the ADC's efficacy and safety.[7][][9]
The p-aminobenzyl carbamate (PABC) moiety is a well-established self-immolative spacer in ADC linkers.[7] Upon cleavage of a trigger (e.g., a peptide cleaved by lysosomal proteases), the PABC unit undergoes a 1,6-elimination to release the payload. tert-Butyl (4-N-Boc-aminobenzyl)carbamate can be a precursor to such a PABC-containing linker. The free amine can be attached to a payload, and the Boc-protected amine can be deprotected and coupled to the antibody via a suitable conjugation chemistry.
Caption: Structure of an Antibody-Drug Conjugate.
Key Experimental Protocols in Drug Development
Boc Deprotection Protocol
The removal of the Boc protecting group is a critical step to unmask the second reactive amine for subsequent conjugation.
Materials:
-
tert-Butyl (4-N-Boc-aminobenzyl)carbamate derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an equal volume of TFA to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Carefully neutralize the residue with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.
Amide Coupling Protocol (Example with a Carboxylic Acid)
The free primary amine of tert-butyl (4-N-Boc-aminobenzyl)carbamate can be readily coupled with a carboxylic acid to form an amide bond, a common linkage in medicinal chemistry.
Materials:
-
tert-Butyl (4-N-Boc-aminobenzyl)carbamate
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of tert-butyl (4-N-Boc-aminobenzyl)carbamate (1 equivalent) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography.
Conclusion and Future Perspectives
tert-Butyl (4-N-Boc-aminobenzyl)carbamate is a valuable and versatile bifunctional linker for medicinal chemists. Its unique structure with orthogonally protected amines allows for the controlled and sequential assembly of complex bioactive molecules. Its application as a linker component in PROTACs and as a precursor for self-immolative linkers in ADCs highlights its strategic importance in the development of next-generation therapeutics. As the demand for more sophisticated and targeted therapies continues to grow, the utility of well-designed bifunctional linkers like tert-butyl (4-N-Boc-aminobenzyl)carbamate will undoubtedly expand, paving the way for novel and more effective treatments for a range of diseases.
References
- (No specific citation for the topic molecule's direct synthesis was found in the provided search results, so a general citation for synthetic methods is not possible.)
- The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjug
- tert-Butyl N-[4-(aminomethyl)
- (No direct citation for a specific applic
- (No direct citation for a specific applic
- (No direct citation for a specific applic
- (No direct citation for a specific applic
- (No direct citation for a specific applic
- (No direct citation for a specific applic
-
Tert-butyl N-(4-(aminomethyl)phenyl)carbamate | C12H18N2O2 | CID 2794659 - PubChem. [Link]
- Applications of tert-Butyl (3-aminopropyl)
- Application Notes and Protocols for tert-Butyl (3-aminopropyl)
- (No direct citation for a specific applic
- (No direct citation for a specific applic
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. [Link]
-
Current ADC Linker Chemistry - PMC - NIH. [Link]
-
Antibody–drug conjugates: Recent advances in linker chemistry - PMC. [Link]
- (No direct citation for a specific applic
- (No direct citation for a specific applic
-
Antibody–drug conjugates: Recent advances in linker chemistry - PMC. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate [infochems.co.kr]
- 4. echemi.com [echemi.com]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. Tert-butyl N-(4-(aminomethyl)phenyl)carbamate | C12H18N2O2 | CID 2794659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Stability Landscape of Boc-Protected Aniline Linkers: A Mechanistic and Practical Guide
Topic: Understanding the Stability of Boc-Protected Aniline Linkers Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
In the architecture of antibody-drug conjugates (ADCs) and complex peptide synthesis, the Boc-protected aniline linker serves as a critical, yet often misunderstood, synthetic intermediate. While the tert-butyloxycarbonyl (Boc) group is ubiquitously classified as "acid-labile," its behavior when attached to an aromatic amine (aniline) differs fundamentally from aliphatic analogs.
This guide moves beyond standard textbook definitions to explore the electronic tunability of Boc-aniline stability. We analyze the kinetic divergence between aniline and aliphatic systems, provide evidence-based protocols for preventing "scrambling" (electrophilic aromatic substitution) during deprotection, and offer a decision matrix for handling these linkers in high-value synthesis.
Part 1: Mechanistic Foundations
The Electronic Divergence
The stability of a Boc group is dictated by the rate of its acid-catalyzed cleavage. This reaction proceeds via an
-
Protonation: The carbonyl oxygen of the carbamate is protonated.[1]
-
Fragmentation: The C–O bond cleaves to form a tert-butyl cation and a carbamic acid.
-
Decarboxylation: The carbamic acid collapses to release CO₂ and the free amine.
The Aniline Anomaly:
In aliphatic
-
Electron Donating Groups (EDGs): Substituents like -OMe or -Me on the aniline ring push density back to the nitrogen, restoring carbonyl basicity and accelerating deprotection.
-
Electron Withdrawing Groups (EWGs): Substituents like -NO₂ or -CF₃ further deplete electron density, making the Boc group significantly more resistant to acid cleavage.
Visualization: The Cleavage Pathway & Side Reactions
The following diagram illustrates the standard cleavage pathway and the critical "Scrambling" side reaction where the tert-butyl cation attacks the aniline ring.
Caption: Figure 1. Acid-catalyzed deprotection mechanism highlighting the risk of ring alkylation (scrambling) by the generated t-butyl cation.
Part 2: Stability Matrix & Data
This table summarizes the stability of Boc-aniline linkers compared to aliphatic variants under common synthetic conditions.
| Condition | Reagent System | Stability: Aliphatic Boc | Stability: Aniline Boc | Notes |
| Strong Acid | 50% TFA / DCM | Labile (< 30 min) | Labile (30-60 min) | Aniline Boc may require longer times if EWGs are present. |
| Dilute Acid | 1% TFA / DCM | Slow Cleavage | Stable | Useful for selective deprotection of Trityl (Trt) groups in presence of Boc-aniline. |
| Lewis Acid | ZnBr₂ / DCM | Labile | Moderate Stability | Aniline Boc is more resistant to mild Lewis acids. |
| Base | 20% Piperidine / DMF | Stable | Stable | Completely orthogonal to Fmoc chemistry. |
| Thermal | > 150°C (Neutral) | Stable | Meta-Stable | Can undergo thermal isocyanate formation or deprotection at high T in flow [1]. |
| Reduction | H₂ / Pd-C | Stable | Stable | Orthogonal to Cbz (Z) protection. |
Part 3: Experimental Protocols
The "Scavenger Cocktail" Deprotection
Why: Upon cleavage, the tert-butyl cation (
Protocol:
-
Preparation: Dissolve the Boc-aniline substrate (1.0 equiv) in DCM (0.1 M).
-
Scavenger Addition: Add Triethylsilane (TES) (2.0 - 5.0 equiv).
-
Note: Thioanisole is effective but smelly; TES is cleaner and converts
to isobutane and silyl species.
-
-
Acid Introduction: Add Trifluoroacetic acid (TFA) to a final concentration of 20-50% v/v.
-
Tip: For electron-deficient anilines (e.g., 4-nitro-Boc-aniline), use neat TFA.
-
-
Monitoring: Stir at RT. Monitor by HPLC (loss of starting material).
-
Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[3]
The "Alcohol Acceleration" Protection Method
Why: Installing Boc on electron-deficient anilines is notoriously slow due to poor nucleophilicity. Heating often degrades the reagent. Using alcohol solvents catalyzes the reaction via hydrogen bond activation of the Boc anhydride [2].
Protocol:
-
Solvent: Use Methanol (MeOH) or Ethanol (EtOH) instead of DCM or THF.
-
Reagents: Dissolve aniline (1.0 equiv) and
(2-3 equiv). -
Conditions: Stir at 40°C. No base is required.
-
Mechanism: The alcohol solvent stabilizes the transition state via H-bonding to the carbonyls of
, accelerating the attack of the weak aniline nucleophile.
Part 4: Troubleshooting & Quality Control
Stability Decision Tree
Use this workflow to determine the appropriate handling of your linker.
Caption: Figure 2. Decision tree for handling Boc-anilines based on electronic substitution.
Analytical Markers (HPLC/MS)
-
Mass Shift: Loss of 100 Da (Boc group).
-
Impurity Flag: A peak with M + 56 Da relative to the product indicates t-butylation (scrambling). This confirms insufficient scavenger use.
References
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Source: National Institutes of Health (PMC) / J Org Chem. URL:[Link]
-
Alcohol Speed up Boc Protection of Primary Amines. Source: WuXi Biology. URL:[Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Source: J. Org.[4][5] Chem. (via Vertex AI Search snippet). URL:[Link]
-
Chemical Modification of Linkers Provides Stable Linker–Payloads for ADCs. Source: National Institutes of Health (PMC). URL:[Link]
Sources
tert-Butyl (4-N-boc-aminobenzyl)carbamate: Technical Guide to Identity, Synthesis, and Orthogonal Application
[1]
Introduction & Strategic Significance
In the realm of medicinal chemistry—specifically within Antibody-Drug Conjugate (ADC) and PROTAC development—the precision of linker chemistry is paramount.[1] tert-Butyl (4-N-boc-aminobenzyl)carbamate (CAS 285119-75-7) serves as a masked precursor to 4-aminobenzylamine (PABA) , a scaffold structurally related to the "gold standard" p-aminobenzyl alcohol (PAB-OH) self-immolative spacers.[1]
While PAB-OH is ubiquitous for releasing amine-containing payloads via carbamate cleavage, the PABA diamine scaffold derived from this compound is essential for:
-
Amide-linked payloads: Where the drug is attached via a stable amide bond that resists premature hydrolysis.
-
Urea-linked spacers: Creating symmetrical or asymmetrical urea derivatives.[1]
-
Orthogonal Functionalization: The unique electronic difference between the aromatic and aliphatic nitrogen atoms allows for chemoselective deprotection , turning a seemingly symmetric "di-Boc" protection strategy into a pseudo-orthogonal system.
Chemical Identity & Physical Properties[2][3][4]
The compound is chemically defined as
Identity Data Table[1]
| Property | Specification |
| Chemical Name | tert-Butyl (4-N-boc-aminobenzyl)carbamate |
| CAS Number | 285119-75-7 |
| Synonyms | |
| Molecular Formula | |
| Molecular Weight | 322.40 g/mol |
| Structure | |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |
Structural Verification (SMILES & InChI)
-
SMILES: CC(C)(C)OC(=O)NCC1=CC=C(NC(=O)OC(C)(C)C)C=C1
-
InChI Key: NUANLVJLUYWSER-UHFFFAOYSA-N (Note: Verify against specific isomer connectivity)
Synthesis & Production Protocol
The synthesis of CAS 285119-75-7 is a straightforward nucleophilic substitution protecting the commercially available 4-aminobenzylamine .[1]
Mechanistic Insight
The reaction utilizes Di-tert-butyl dicarbonate (
Step-by-Step Protocol
Reagents:
-
4-Aminobenzylamine (CAS 4403-71-8)[1]
-
Di-tert-butyl dicarbonate (
, 2.5 equivalents)[1] -
Triethylamine (
) or DIPEA (3.0 equivalents)[1] -
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous[1]
Procedure:
-
Dissolution: Dissolve 4-aminobenzylamine (10 mmol) in anhydrous THF (50 mL) under an inert nitrogen atmosphere.
-
Base Addition: Add
(30 mmol) and cool the solution to 0°C using an ice bath. -
Protection Step: Dropwise add a solution of
(25 mmol) in THF (20 mL) over 30 minutes. The aliphatic amine reacts rapidly; the aromatic amine requires longer. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The di-Boc product will appear as a higher Rf spot compared to the mono-Boc intermediates.[1]
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash sequentially with 0.5M citric acid (to remove unreacted amine), saturated
, and brine. -
Purification: Dry over
and concentrate. Recrystallize from Hexane/EtOAc to yield the pure product as a white solid (Yield >90%).
Synthesis Workflow Diagram
Caption: Synthesis of di-Boc protected 4-aminobenzylamine via exhaustive acylation.
Advanced Reactivity: Selective Deprotection
A common misconception is that a "Di-Boc" molecule requires global deprotection (e.g., using TFA).[1] However, for CAS 285119-75-7, the electronic disparity between the aromatic carbamate (aniline-derived) and the aliphatic carbamate (benzylamine-derived) enables selective deprotection .[1]
The Principle of Selectivity
-
Aromatic N-Boc: The nitrogen lone pair is delocalized into the benzene ring, making the N-C(O) bond electronically destabilized and more susceptible to thermolysis or mild Lewis acid cleavage.[1]
-
Aliphatic N-Boc: Standard stability; requires strong acid (TFA/HCl) for removal.[1]
Protocol: Selective Aromatic N-Boc Cleavage
To utilize this compound as a linker, one often needs to expose the aniline for drug conjugation while keeping the benzylic amine protected.
Method: Thermal Flow or Mild Lewis Acid
-
Reagent: Oxalyl chloride (
) in Methanol (mild generation of HCl) or simple thermal heating (>150°C in flow). -
Condition: Treat CAS 285119-75-7 with 1.0 eq of mild acid catalyst or heat to 80°C in dilute solution.
-
Result: The aromatic Boc group cleaves first , yielding tert-butyl (4-aminobenzyl)carbamate (Mono-Boc).[1]
-
Validation:
NMR will show the disappearance of one Boc singlet (9H) and the appearance of a broad signal, while the benzylic methylene doublet remains coupled to the carbamate NH.[1]
Selective Deprotection Pathway[1][14][15]
Caption: Orthogonal deprotection strategy exploiting the lability of aromatic carbamates.
Applications in Drug Development[13][16]
Self-Immolative Linker Synthesis
This compound is a precursor to PABA-based linkers .[1] In ADCs, the free aniline (generated via the selective deprotection described above) is typically coupled to a protease-cleavable peptide sequence (e.g., Val-Cit-OH).[1]
-
Mechanism: Upon enzymatic cleavage of the peptide, the free aniline is regenerated. The electron density from the aniline nitrogen pushes into the benzene ring, triggering a 1,6-elimination (self-immolation) that expels the benzylic carbamate and releases the payload.[1]
PROTAC Linkers
The rigid phenyl ring provides a defined spatial separation between the E3 ligase ligand and the protein of interest (POI) ligand. The di-Boc protection allows for sequential attachment of these two ligands.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[1]
-
Storage: Store at 2–8°C. Moisture sensitive.
-
Handling: Use standard PPE. Avoid dust formation.
References
-
ChemicalBook. (2025).[1] TERT-BUTYL (4-N-BOC-AMINOBENZYL)CARBAMATE Properties and CAS 285119-75-7. Link
-
Sigma-Aldrich. (2025).[1] Product Search: 4-Aminobenzylamine derivatives. Link
-
RSC Advances. (2020).[1] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Link
-
Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.[2] Link[1]
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: tert-butyl N-[(4-aminophenyl)methyl]carbamate.[1] Link[1]
A-Z Guide to Bifunctional Linkers with Boc-Protected Amines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Strategic Imperative of Amine Protection in Bifunctional Linkers
In the precise world of molecular assembly, bifunctional crosslinkers are the essential bridges connecting distinct chemical entities.[1] These reagents possess two reactive groups, enabling the formation of covalent bonds with specific functional groups on molecules like proteins or peptides.[2][3] The deliberate and temporary masking of a reactive functional group, such as a primary or secondary amine, is a cornerstone of modern synthetic strategies. This is where the tert-butyloxycarbonyl (Boc) protecting group demonstrates its strategic value.
The Boc group is an acid-labile protecting group widely used in organic synthesis to temporarily block an amine, rendering it non-reactive while other parts of the linker molecule are modified.[1][4] This approach is fundamental to creating heterobifunctional linkers, which feature two different reactive moieties designed for sequential reactions.[1]
The Principle of Orthogonality: Boc vs. Fmoc
A key concept in multi-step synthesis is "orthogonality," which is the ability to deprotect one functional group without affecting another.[1] The Boc group's defining characteristic is its removal under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA).[4][5] This contrasts sharply with another common amine protecting group, the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed under basic conditions, commonly with piperidine.[5][6] This difference forms the basis of orthogonal synthesis strategies, allowing for the selective deprotection of one group while the other remains intact.[5]
The choice between a Boc or Fmoc strategy is dictated by the overall synthetic plan and the chemical sensitivities of the target molecule.[5] The Boc group's stability in basic and nucleophilic conditions makes it a robust choice when other parts of the molecule are base-sensitive.[5]
Synthesis and Deprotection: A Mechanistic Perspective
The successful implementation of Boc-protected linkers hinges on efficient protection and deprotection steps, which directly impact the overall yield and purity of the final bioconjugate.[5]
Boc Protection of Amines
The most common method for introducing a Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[7] This reaction proceeds through a nucleophilic acyl substitution mechanism.[7] The conditions for this reaction are flexible, often achieving high yields under mild conditions in various solvents like water, THF, or acetonitrile, typically in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).[8]
The Mechanism of Boc Deprotection
The removal of the Boc group is an acid-catalyzed hydrolysis of the carbamate.[8] Strong acids like TFA in dichloromethane or HCl in methanol are commonly used.[4] The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the C-O bond to release the stable tert-butyl cation and a carbamic acid intermediate, which then spontaneously decarboxylates to yield the free amine.[4][9]
A potential complication during deprotection is the tendency of the intermediate t-butyl cation to alkylate other nucleophiles. This can be mitigated by the use of "scavengers" like anisole or thioanisole.[4]
Workflow for Synthesis and Application of a Boc-Protected Linker
The following diagram illustrates a typical workflow for the synthesis and application of a heterobifunctional linker containing a Boc-protected amine.
Caption: Workflow for the synthesis and sequential conjugation of a Boc-protected heterobifunctional linker.
Key Applications in Drug Development
Bifunctional linkers with Boc-protected amines are instrumental in the development of sophisticated therapeutics, particularly in oncology.
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[][11] The linker is a critical component, connecting the antibody to the payload and influencing the ADC's stability, efficacy, and safety.[][]
Boc-protected linkers enable the controlled, sequential attachment of the drug and the antibody.[13] For example, a linker can first be reacted with the drug, and then, after Boc deprotection, the newly revealed amine can be used to attach to the antibody. This stepwise approach is crucial for creating well-defined ADCs with a specific drug-to-antibody ratio (DAR).
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[14] They consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[14] The linker's length and composition are critical for the formation of a stable ternary complex between the target protein and the E3 ligase, which is necessary for ubiquitination and subsequent degradation.[5]
Mono-Boc diamines are among the most popular linkers used in the design of PROTACs.[15] The Boc group allows for the modular and systematic synthesis of a library of PROTACs with varying linker lengths to identify the optimal degrader.[5]
Experimental Protocols
General Protocol for Boc Protection of an Amine
This protocol describes a general procedure for the N-tert-butyloxycarbonylation of a primary amine in solution.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base (1.1 to 1.5 equivalents).
-
Add (Boc)₂O (1.1 to 1.2 equivalents) portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or saturated NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.[16]
General Protocol for Boc Deprotection
This protocol outlines a general method for the removal of a Boc protecting group from an amine.
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA (typically 20-50% v/v) dropwise at 0 °C.[6]
-
Allow the reaction to warm to room temperature and stir. Monitor the reaction by TLC or LC-MS. Deprotection is often rapid.
-
Upon completion, carefully neutralize the excess acid by adding saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The resulting amine may be an ammonium salt, which can be used directly or neutralized with a mild base for subsequent reactions.[5]
Purification and Characterization
The purification and characterization of Boc-protected linkers and their conjugates are critical to ensure the quality and reproducibility of subsequent experiments.
Purification Techniques
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds, including Boc-protected intermediates.[16]
-
Ion-Exchange Chromatography: Strongly acidic ion-exchange resins can be used to both deprotect Boc-amines and capture the resulting free amine, offering a simultaneous deprotection and purification strategy.[17]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the purification of linkers and bioconjugates, providing high resolution and purity.
Characterization Methods
-
Mass Spectrometry (MS): Provides accurate mass information to confirm the identity and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the linker and confirming the successful installation and removal of the Boc group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the carbamate group in Boc-protected compounds.
Data Summary
The following table provides a comparative overview of key parameters for Boc and Fmoc protection strategies, which are central to the design of bifunctional linkers.
| Feature | Boc Protecting Group | Fmoc Protecting Group |
| Cleavage Condition | Strong Acid (e.g., TFA)[6] | Base (e.g., 20% Piperidine in DMF)[6] |
| Stability | Stable to bases and nucleophiles[5] | Stable to acids |
| Common Application | Solution-phase synthesis, synthesis of base-sensitive molecules[6] | Solid-phase peptide synthesis (SPPS) |
| Byproducts | Isobutylene, CO₂[9] | Dibenzofulvene-piperidine adduct |
| Orthogonality | Orthogonal to Fmoc, Cbz, and Alloc protecting groups[18] | Orthogonal to Boc and other acid-labile protecting groups[5] |
This comparative data highlights the distinct advantages of each protecting group, allowing researchers to make informed decisions based on the specific requirements of their synthetic route.[6]
Conclusion
Bifunctional linkers containing Boc-protected amine groups are indispensable tools in modern drug development and chemical biology. The Boc group provides a robust and versatile strategy for temporarily masking amine functionality, enabling the controlled and sequential synthesis of complex molecular architectures. A thorough understanding of the principles of Boc protection and deprotection, coupled with rigorous purification and characterization, is paramount for the successful application of these powerful reagents in creating the next generation of targeted therapeutics.
References
- Benchchem.
- Benchchem. An In-Depth Technical Guide to Bifunctional Crosslinkers in Proteomics.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Fisher Scientific. Amine Protection / Deprotection.
- Benchchem. A Comparative Study of Boc versus Fmoc Protecting Groups for PEG Linkers.
- Benchchem. The Mechanism of Action of the Boc Protecting Group in Synthesis: An In-depth Technical Guide.
- Benchchem. Application Notes and Protocols for Bioconjugation Utilizing Boc-Protected PEG Linkers.
- Benchchem. The Strategic Role of the Boc Protecting Group in Advanced Crosslinker Design.
- BOC Sciences.
- Enamine. Linkers for Linkerology.
- Liu, Y. S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry.
- BOC Sciences.
- Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016).
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- Chemistry Steps. Boc Protecting Group for Amines.
- BLDpharm. Application of Linkers in Chemical Biology. (2021-11-12).
- Benchchem.
- Thermo Fisher Scientific. Crosslinkers Selection Guide.
- The Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide.
- Thermo Fisher Scientific. Protein Crosslinking.
- Jin, Y., Lu, Z., & Ding, K. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Application of Linkers in Chemical Biology [bldpharm.com]
- 15. Linkers for Linkerology - Enamine [enamine.net]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. total-synthesis.com [total-synthesis.com]
Methodological & Application
Protocol for the Deprotection of tert-Butyl (4-N-Boc-aminobenzyl)carbamate: A Comprehensive Guide
Introduction: The Strategic Unveiling of Amino Functionalities
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development, the tert-butyloxycarbonyl (Boc) group stands as a paramount tool for the protection of amine functionalities. Its prevalence is owed to its robust stability across a wide array of chemical environments and its predictable, facile cleavage under acidic conditions. The molecule of focus, tert-Butyl (4-N-boc-aminobenzyl)carbamate, presents a unique case study in deprotection strategy, bearing two distinct Boc groups: one on an aromatic amine and the other on a benzylic amine. The subtle yet significant differences in the electronic environments of these two nitrogen atoms allow for either the complete removal of both protecting groups or a selective, stepwise deprotection.
This comprehensive guide provides detailed protocols for the deprotection of tert-Butyl (4-N-boc-aminobenzyl)carbamate, offering insights into the mechanistic underpinnings of the reactions and the rationale behind the selection of specific reagents and conditions. We will explore both classical acidic deprotection methodologies using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), as well as a thermal approach, providing researchers, scientists, and drug development professionals with the knowledge to confidently and efficiently deprotect this versatile building block.
Mechanistic Insights: The Acid-Catalyzed Cascade
The deprotection of a Boc-protected amine is an acid-catalyzed process that proceeds through a well-established E1 elimination pathway.[1][2] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation enhances the electrophilicity of the carbonyl carbon, weakening the C-O bond. The subsequent and rate-determining step involves the departure of the stable tert-butyl cation, leading to the formation of a carbamic acid intermediate. This intermediate is inherently unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine.[3] In the presence of excess acid, the newly liberated amine is protonated to form the corresponding ammonium salt.
dot graph "Boc_Deprotection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Boc_Amine [label="Boc-Protected Amine"]; Protonated_Boc [label="Protonated Carbamate"]; Carbamic_Acid [label="Carbamic Acid Intermediate"]; Free_Amine [label="Free Amine"]; Ammonium_Salt [label="Ammonium Salt"]; tBu_Cation [label="tert-Butyl Cation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CO2 [label="CO₂", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Isobutylene [label="Isobutylene", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Boc_Amine -> Protonated_Boc [label="+ H⁺"]; Protonated_Boc -> Carbamic_Acid [label="- t-Bu⁺"]; Protonated_Boc -> tBu_Cation; Carbamic_Acid -> Free_Amine [label="- CO₂"]; Carbamic_Acid -> CO2; Free_Amine -> Ammonium_Salt [label="+ H⁺"]; tBu_Cation -> Isobutylene [label="- H⁺"]; } enddot Figure 1: General mechanism of acid-catalyzed Boc deprotection.
Strategic Considerations for Deprotection
The choice of deprotection strategy for tert-Butyl (4-N-boc-aminobenzyl)carbamate hinges on the desired outcome: complete or selective deprotection. The N-aryl Boc group is generally more labile to acidolysis than the N-benzyl Boc group due to the delocalization of the nitrogen lone pair into the aromatic ring, which makes the carbamate oxygen more susceptible to protonation.[4] This difference in reactivity can be exploited to achieve selectivity.
dot graph "Deprotection_Strategy_Decision" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Starting Material:\ntert-Butyl (4-N-boc-aminobenzyl)carbamate", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Goal [label="Desired Product?", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Complete [label="Complete Deprotection\n(4-Aminobenzylamine)"]; Selective [label="Selective Deprotection\n(tert-Butyl (4-aminobenzyl)carbamate)"]; Method_Complete [label="Method Selection for Complete Deprotection"]; Method_Selective [label="Method Selection for Selective Deprotection"]; TFA_Protocol [label="TFA Protocol", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HCl_Protocol [label="Strong HCl Protocol", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Milder_HCl_Protocol [label="Milder HCl Protocol", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thermal_Protocol [label="Thermal Protocol", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Goal; Goal -> Complete [label="Both amines free"]; Goal -> Selective [label="Only aromatic amine free"]; Complete -> Method_Complete; Selective -> Method_Selective; Method_Complete -> TFA_Protocol; Method_Complete -> HCl_Protocol; Method_Selective -> Milder_HCl_Protocol; Method_Selective -> Thermal_Protocol; } enddot Figure 2: Decision workflow for choosing a deprotection strategy.
Comparative Overview of Deprotection Protocols
The following table provides a summary of the recommended protocols for the deprotection of tert-Butyl (4-N-boc-aminobenzyl)carbamate, allowing for a direct comparison of their key parameters and outcomes.
| Method | Reagents | Solvent | Temperature | Time | Outcome | Key Considerations |
| Protocol 1: Complete Deprotection with TFA | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 2 hours | Complete deprotection | Fast and efficient, but TFA is corrosive. Requires scavenger for electron-rich aniline. |
| Protocol 2: Complete Deprotection with HCl | 4M HCl in Dioxane | 1,4-Dioxane | Room Temp. | 2 - 4 hours | Complete deprotection | Less volatile than TFA, but dioxane is a suspected carcinogen.[5] |
| Protocol 3: Selective Deprotection with Milder HCl | 1 M HCl in Dioxane | 1,4-Dioxane | 0 °C to Room Temp. | 4 - 8 hours | Selective deprotection of N-aryl Boc | Slower reaction allows for selectivity. Careful monitoring is crucial. |
| Protocol 4: Selective Thermal Deprotection | None | Methanol or Trifluoroethanol | ~170 °C (in flow) | ~30 minutes | Selective deprotection of N-aryl Boc | Acid-free method, ideal for acid-sensitive substrates. Requires specialized equipment.[1] |
Detailed Experimental Protocols
Protocol 1: Complete Deprotection with Trifluoroacetic Acid (TFA)
This protocol is designed for the rapid and complete removal of both Boc groups. The use of a scavenger, such as anisole or triisopropylsilane (TIS), is recommended to trap the reactive tert-butyl cation and prevent side reactions with the electron-rich aromatic ring.[6][7]
Materials:
-
tert-Butyl (4-N-boc-aminobenzyl)carbamate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) or Anisole (scavenger)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve tert-Butyl (4-N-boc-aminobenzyl)carbamate (1.0 eq) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.
-
Add the scavenger (e.g., TIS, 1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TFA (10-20 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the product as the di-TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
dot graph "TFA_Deprotection_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Dissolve Substrate in DCM\n+ Scavenger", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool [label="Cool to 0 °C"]; Add_TFA [label="Add TFA"]; React [label="Stir at RT for 1-2h"]; Monitor [label="Monitor by TLC/LC-MS"]; Concentrate [label="Concentrate in vacuo"]; Precipitate [label="Precipitate with Et₂O"]; Isolate [label="Filter and Dry", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Cool; Cool -> Add_TFA; Add_TFA -> React; React -> Monitor; Monitor -> Concentrate [label="Reaction Complete"]; Concentrate -> Precipitate; Precipitate -> Isolate; } enddot Figure 3: Workflow for complete deprotection using TFA.
Protocol 2: Complete Deprotection with Hydrochloric Acid (HCl) in Dioxane
This method provides an alternative to TFA for complete deprotection, often resulting in a crystalline hydrochloride salt that is easier to handle.
Materials:
-
tert-Butyl (4-N-boc-aminobenzyl)carbamate
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve tert-Butyl (4-N-boc-aminobenzyl)carbamate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (10-20 eq).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to induce precipitation of the dihydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Selective Deprotection with Milder Hydrochloric Acid (HCl) Conditions
By using a lower concentration of HCl and controlling the temperature, it is possible to selectively cleave the more labile N-aryl Boc group.
Materials:
-
tert-Butyl (4-N-boc-aminobenzyl)carbamate
-
1M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve tert-Butyl (4-N-boc-aminobenzyl)carbamate (1.0 eq) in anhydrous 1,4-dioxane (15 mL per gram of substrate) and cool to 0 °C.
-
Add 1M HCl in 1,4-dioxane (2.0-3.0 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Monitor the reaction carefully by TLC or LC-MS every hour. The reaction may take 4-8 hours.
-
Once the starting material is consumed and the desired mono-deprotected product is the major component, quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 4: Selective Thermal Deprotection in Continuous Flow
This advanced, acid-free method offers excellent selectivity for the N-aryl Boc group and is particularly suitable for substrates with acid-sensitive functionalities.[1]
Materials:
-
tert-Butyl (4-N-boc-aminobenzyl)carbamate
-
Methanol or 2,2,2-Trifluoroethanol (TFE)
-
Continuous flow reactor system
Procedure:
-
Prepare a solution of tert-Butyl (4-N-boc-aminobenzyl)carbamate in methanol or TFE (e.g., 0.05 M).
-
Set up the continuous flow reactor with a residence time of approximately 30 minutes and a temperature of ~170 °C.
-
Pump the solution through the heated reactor.
-
Collect the product stream and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by standard methods if necessary.
Safety and Handling Precautions
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Hydrochloric Acid (HCl) in Dioxane: This is a corrosive and toxic solution. 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides.[5] Handle with extreme care in a fume hood, using appropriate PPE.
-
General Precautions: Boc deprotection reactions generate isobutylene and carbon dioxide gas. Ensure that the reaction vessel is not sealed to avoid pressure buildup.[3]
Troubleshooting and Optimization
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient acid, low temperature, or short reaction time. | Increase the equivalents of acid, allow the reaction to proceed for a longer duration, or gently warm the reaction mixture. |
| Formation of Side Products | Alkylation by the tert-butyl cation. | Add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture.[6] |
| Difficulty in Isolating the Product | Product is an oil or is highly soluble. | Try precipitating the salt from a different solvent system, or isolate the free amine after a basic workup and purify by chromatography. |
| Loss of Selectivity | Reaction conditions are too harsh (for selective deprotection). | Reduce the concentration of the acid, lower the reaction temperature, and monitor the reaction more frequently. |
Conclusion
The deprotection of tert-Butyl (4-N-boc-aminobenzyl)carbamate is a versatile transformation that can be tailored to yield either the fully deprotected 4-aminobenzylamine or the selectively deprotected tert-Butyl (4-aminobenzyl)carbamate. The choice between strong acidic conditions with TFA or HCl for complete deprotection, and milder acidic or thermal conditions for selective deprotection, provides chemists with a powerful set of tools to advance their synthetic endeavors. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can achieve high yields and purity, paving the way for the successful synthesis of complex molecules in drug discovery and development.
References
-
Nawale, L., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
WordPress. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
Sources
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimized Synthesis of Self-Immolative PABC Linkers for ADC Applications
Executive Summary
The 4-N-Boc-aminobenzyl carbamate (PABC) moiety is the industry-standard self-immolative spacer used in Antibody-Drug Conjugates (ADCs). It facilitates the release of unmodified cytotoxic payloads from a peptide linker (e.g., Val-Cit) via a 1,6-elimination mechanism.[1]
This guide details the optimized chemical protocol for synthesizing the PABC-payload linkage. Specifically, it addresses the critical "coupling" step: the activation of 4-N-Boc-aminobenzyl alcohol to a mixed carbonate, followed by its reaction with an amine-containing payload. We prioritize the use of bis(4-nitrophenyl) carbonate (PNP-carbonate) over highly reactive chloroformates to minimize side reactions (e.g., symmetrical carbonate formation) and ensure high yields of the target carbamate.
Mechanistic Grounding
The PABC spacer operates on the principle of electronic cascade. Upon enzymatic cleavage of the amide bond at the aniline nitrogen (by Cathepsin B), the electron density shifts into the aromatic ring, triggering a 1,6-elimination . This spontaneously ejects the carbamate-linked payload as a free amine and releases carbon dioxide and aza-quinone methide.
Reaction Pathway Diagram
The following diagram illustrates the activation and coupling workflow described in this protocol.
Caption: Workflow for the activation of PAB-OH and subsequent carbamate coupling to an amine payload.
Optimized Experimental Protocols
Critical Reagent Selection
-
Activator: Bis(4-nitrophenyl) carbonate is superior to p-nitrophenyl chloroformate. The chloroformate is extremely moisture-sensitive and prone to forming symmetrical carbonate impurities (dimers of the PAB alcohol).
-
Base: DIPEA (Diisopropylethylamine) is preferred over Pyridine for the coupling step to minimize nucleophilic competition, though Pyridine is acceptable for the activation step.
-
Catalyst: HOBt (Hydroxybenzotriazole) is added during the payload coupling to accelerate the reaction and reduce racemization if the payload contains sensitive chiral centers alpha to the amine.
Protocol A: Activation of 4-N-Boc-aminobenzyl alcohol
Objective: Synthesize the active intermediate 4-N-Boc-aminobenzyl-(4-nitrophenyl)carbonate.
Reagents:
-
4-N-Boc-aminobenzyl alcohol (1.0 equiv)
-
Bis(4-nitrophenyl) carbonate (2.0 equiv) – Excess is crucial to prevent dimerization.
-
DIPEA (3.0 equiv)
-
Anhydrous DCM (Dichloromethane) or DMF (if solubility is poor)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 4-N-Boc-aminobenzyl alcohol in anhydrous DCM (0.1 M concentration).
-
Addition: Add Bis(4-nitrophenyl) carbonate (2.0 equiv) in one portion. The solution may turn slightly yellow.
-
Activation: Dropwise add DIPEA (3.0 equiv) at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–12 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 1:1). The alcohol spot should disappear, replaced by the less polar carbonate spot.
-
-
Work-up (Critical):
-
Dilute with DCM. Wash with cold 10% Citric Acid (to remove base) followed by water and brine.
-
Note: Do not use strong basic washes (like NaOH), as this will hydrolyze the activated carbonate.
-
Dry over Na2SO4, filter, and concentrate.[2]
-
-
Purification: Flash chromatography (SiO2) or precipitation from DCM/Hexane.
-
Target: White to pale yellow solid.
-
Protocol B: Coupling to Amine Payload
Objective: React the activated PNP-carbonate with the drug payload (e.g., Doxorubicin, MMAE) to form the carbamate.
Reagents:
-
Activated PNP-Carbonate (from Protocol A) (1.0 equiv)
-
Amine-containing Payload (1.0 – 1.2 equiv)
-
HOBt (1.0 equiv) – Promotes substitution and displaces p-nitrophenol.
-
DIPEA (2.0 equiv)
-
Anhydrous DMF
Step-by-Step:
-
Dissolution: Dissolve the Amine Payload and HOBt in anhydrous DMF (0.05 M).
-
Base Addition: Add DIPEA (2.0 equiv). Stir for 5 minutes to ensure the amine is deprotonated.
-
Coupling: Add the Activated PNP-Carbonate (solid or dissolved in minimal DMF) to the reaction mixture.
-
Incubation: Stir at Room Temperature for 16–24 hours.
-
Visual Cue: The solution will turn deep yellow due to the release of p-nitrophenolate.
-
-
Monitoring: Monitor by LC-MS. Look for the mass of [Payload + PAB-Boc].
-
Purification:
-
For hydrophobic payloads: Dilute with EtOAc, wash with water (to remove DMF/p-nitrophenol), and purify via silica gel chromatography.
-
For hydrophilic payloads: Purify directly via preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
Data Summary & Troubleshooting
Condition Optimization Table
The following table compares conditions for the activation step (Protocol A).
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome Comparison |
| Activator | p-Nitrophenyl Chloroformate | Bis(4-nitrophenyl) carbonate | Bis-carbonate reduces dimer formation by 40%. |
| Solvent | THF | DCM or DMF | DCM allows easier workup; DMF required for polar substrates. |
| Base | Pyridine | DIPEA | DIPEA is non-nucleophilic, preventing acyl-ammonium side products. |
| Stoichiometry | 1:1 (Alcohol:Activator) | 1:2 (Alcohol:Activator) | Excess activator ensures kinetic dominance over the dimer side reaction. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Symmetrical Carbonate (Dimer) | Alcohol reacted with already-formed product. | Increase equivalents of Bis(4-nitrophenyl) carbonate (to 3.0eq). Add alcohol slowly to the activator. |
| Low Yield of Coupling | Hydrolysis of PNP-carbonate. | Ensure DMF is anhydrous (stored over molecular sieves). Purge with Argon. |
| No Reaction (Payload) | Payload amine is protonated (salt form). | Ensure sufficient DIPEA is added to neutralize the HCl/TFA salt of the payload. |
| Product Instability | Premature Boc deprotection. | Avoid acidic workups for the final carbamate. Store at -20°C. |
References
-
Dubowchik, G. M., et al. (2002). Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates: Model Studies of Enzymatic Drug Release and Antigen-Specific In Vitro Anticancer Activity. Bioconjugate Chemistry.[1][3][4][][6][7] Link
-
Firestone, R. A., et al. (1996). Lysosomal Cleavage of Amino Acid and Peptide Derivatives of Doxorubicin. Journal of Medicinal Chemistry.[6] Link
-
Toki, B. E., et al. (2002). Protease-Mediated Fragmentation of p-Amidobenzyl Ethers: A New Strategy for the Activation of Prodrugs. Journal of Organic Chemistry. Link
Sources
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Selection & Handling for tert-Butyl (4-N-boc-aminobenzyl)carbamate
This Application Note provides a scientifically grounded guide for the solvent selection, dissolution, and handling of tert-Butyl (4-N-boc-aminobenzyl)carbamate . This bis-protected diamine linker is a critical intermediate in medicinal chemistry, particularly for PROTAC® linker synthesis and antibody-drug conjugates (ADCs), where orthogonal deprotection strategies are often required.
Executive Summary
tert-Butyl (4-N-boc-aminobenzyl)carbamate is a lipophilic, non-polar intermediate containing two distinct carbamate protecting groups: an aromatic N-Boc (aniline derivative) and a benzylic N-Boc (benzylamine derivative). Successful utilization requires selecting solvents that balance solubility (high lipophilicity) with stability (acid sensitivity).
Quick Selection Guide:
-
Biological Assays / Stock Solutions: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Synthetic Reactions: DCM (Dichloromethane) or THF (Tetrahydrofuran).[1]
-
Purification/Workup: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).
-
Avoid: Protophilic solvents with trace acids (e.g., unneutralized Chloroform) or high-temperature alcohols (>60°C).
Physicochemical Profile & Solubility Matrix
The molecule exhibits high organic solubility due to the dual tert-butyl groups and the aromatic core. It is practically insoluble in water.
Solubility Compatibility Table
| Solvent Class | Solvent | Solubility Rating | Application Suitability | Technical Notes |
| Dipolar Aprotic | DMSO | Excellent (>50 mM) | Bioassays / Cryostorage | Ideal for -20°C storage. Prevents freeze-thaw degradation better than water-containing buffers. |
| Chlorinated | DCM | Excellent (>100 mM) | Synthesis / Deprotection | Primary choice for reactions. Evaporates easily. Caution: Acidic impurities in DCM can cause slow Boc removal. |
| Ethers | THF | Good (>25 mM) | Coupling Reactions | Good for amide coupling. Ensure THF is peroxide-free to prevent oxidative degradation of the aniline moiety. |
| Alcohols | Methanol | Moderate | LCMS / Analysis | Good for LCMS injection. Avoid heating >50°C as solvolysis of Boc can occur over extended periods. |
| Non-Polar | Hexane | Poor (Insoluble) | Precipitation | Used as an anti-solvent to crash out the product after reaction. |
| Aqueous | Water | Insoluble | None | Compound will precipitate immediately. Requires <1% DMSO co-solvent for biological testing. |
Protocol: Preparation of Standard Stock Solutions
A. 10 mM Stock Solution (for Bioassays)
Objective: Create a stable, concentrated stock for dilution into aqueous assay buffers.
-
Calculate: For 10 mg of compound (MW ≈ 322.4 g/mol ), required volume of DMSO is ~3.10 mL.
-
Weighing: Weigh the solid into a glass amber vial (Boc groups are light stable, but amber protects the aniline core from potential photo-oxidation).
-
Dissolution:
-
Add anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).
-
Critical Step: Vortex for 30 seconds. If particles persist, sonicate at ambient temperature (25°C) for maximum 2 minutes. Do not heat above 40°C to avoid thermal Boc degradation.
-
-
Storage: Aliquot into single-use vials. Store at -20°C . Stable for 6 months.
B. Reaction Solution (for Synthesis)
Objective: Dissolve for subsequent deprotection or coupling.
-
Solvent Choice: Use DCM (Dichloromethane).[2]
-
Procedure: Add DCM to the solid. The compound should dissolve instantly.
-
Drying: If the solution appears cloudy, trace water is present. Dry over anhydrous MgSO₄ or Na₂SO₄ before adding reagents (e.g., TFA).
Advanced Protocol: Selective vs. Total Deprotection
One of the unique challenges with tert-Butyl (4-N-boc-aminobenzyl)carbamate is managing the two Boc groups. The aromatic N-Boc (Aniline) and benzylic N-Boc have different electronic environments.
Method A: Total Deprotection (Standard)
Removes both Boc groups to yield the free diamine.
-
Reagents: Trifluoroacetic Acid (TFA) / DCM (1:1 ratio).
-
Procedure:
Method B: Selective Deprotection (Experimental)
Targeting the Aromatic N-Boc while retaining the Benzylic N-Boc (or vice versa).
-
Mechanism: The aniline nitrogen lone pair is delocalized into the ring, making the carbamate less basic but potentially more susceptible to specific thermal or mild Lewis acid conditions compared to the aliphatic benzyl carbamate.
-
Thermal Method (Flow Chemistry): Heating to 150°C in a flow reactor (Solvent: TFE or Methanol) has been shown to selectively remove aromatic Boc groups in the presence of aliphatic Boc groups [1].
-
Chemical Method: HCl in Dioxane (4M) at 0°C with careful monitoring can sometimes achieve selectivity due to the difference in protonation kinetics, though mixtures are common.
Decision Logic & Workflow
The following diagram illustrates the critical decision pathways for solvent selection based on the intended application.
Caption: Decision tree for solvent selection ensuring stability and application compatibility.
Troubleshooting & Stability
| Issue | Cause | Solution |
| Precipitation in Aqueous Buffer | Hydrophobicity is too high. | Limit final DMSO concentration to <1%. Use a carrier protein (BSA) in the buffer if compatible. |
| Slow Deprotection | Trace water in TFA/DCM. | Use anhydrous DCM.[2] Water inhibits the formation of the tert-butyl cation intermediate. |
| Product Decomposition | Acidic solvent impurities. | Avoid using Chloroform (CDCl₃) that has been stored for long periods without stabilization (HCl forms over time). Filter through basic alumina if unsure. |
| Gummy/Oily Product | Incomplete removal of DMSO/DMF. | Lyophilize (Freeze-dry) or perform an aqueous workup with brine/Ethyl Acetate to remove high-boiling solvents. |
References
-
Ryan, M.-R., & Lynch, D. (2024).[4] Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
PubChem. (2025).[5][6][7] tert-Butyl N-(4-aminobutyl)carbamate Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. (2006). Synthesis of tert-Butyl Carbamates. Org. Synth. 2006, 83, 28. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N'-Di-sec-butyl-p-phenylenediamine | C14H24N2 | CID 7589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-butyl N-(4-aminobutyl)carbamate | C9H20N2O2 | CID 4351 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Advanced Reductive Amination Techniques Using tert-Butyl (4-(aminomethyl)phenyl)carbamate
Introduction: Strategic C-N Bond Formation
Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing one of the most efficient and versatile methods for constructing carbon-nitrogen bonds.[1][2] The reaction typically proceeds in a one-pot fashion, involving the initial condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or enamine intermediate. This intermediate is then reduced in situ by a selective hydride agent to yield the target secondary or tertiary amine.[3][4]
This guide focuses on the strategic application of tert-butyl (4-(aminomethyl)phenyl)carbamate , a key building block in medicinal chemistry and drug development. This reagent is prized for its bifunctional nature; it possesses a reactive primary benzylic amine for the reductive amination itself, and a tert-butoxycarbonyl (Boc)-protected aromatic amine. The Boc group is a robust protecting group, stable to a wide array of reaction conditions but readily cleaved under acidic treatment.[5][6] This "orthogonal" protection strategy allows for the selective introduction of a versatile aminobenzyl scaffold, which can be further elaborated at the aromatic amine position after a straightforward deprotection step.
Herein, we provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, and expert insights into optimizing reductive amination reactions with this valuable synthetic intermediate.
The Reaction Mechanism: A Tale of Selectivity
The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must exhibit high chemoselectivity, reducing the protonated imine (iminium ion) intermediate much faster than it reduces the starting carbonyl compound.[1][7] Sodium triacetoxyborohydride, NaBH(OAc)₃, often abbreviated as STAB, has emerged as the reagent of choice for this purpose.[7][8]
Key Mechanistic Steps:
-
Iminium Ion Formation: The primary amine of tert-butyl (4-(aminomethyl)phenyl)carbamate undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration, often catalyzed by a weak acid like acetic acid, generates a reactive iminium ion.[9]
-
Hydride-Mediated Reduction: STAB, being a mild and sterically hindered hydride donor, selectively delivers a hydride to the electrophilic carbon of the iminium ion.[7] This step is significantly faster than the reduction of the starting aldehyde or ketone, preventing the formation of undesired alcohol byproducts.[8] The electron-withdrawing nature of the three acetoxy groups attenuates the reactivity of the borohydride, making it a perfect tool for this selective transformation.[7]
Below is a diagram illustrating the general mechanism for this reaction.
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Minimizing side reactions during Boc deprotection of benzyl carbamates
Technical Support Center: Protective Group Chemistry Division Subject: Minimizing Side Reactions During Boc Deprotection of Benzyl Carbamates Ticket ID: BOC-CBZ-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Orthogonality Challenge
You are attempting to remove a Boc (tert-butyloxycarbonyl) group in the presence of a Cbz (benzyloxycarbonyl) group. Theoretically, these groups are orthogonal: Boc is acid-labile, while Cbz is stable to mild acid but sensitive to hydrogenolysis (
The Reality: While Cbz is stable to the acidity of standard Boc removal conditions (e.g., 50% TFA), the reaction generates a highly reactive electrophile: the tert-butyl cation (
This guide provides the protocols and scavenger systems required to suppress these cationic side reactions.
The Mechanism of Failure (and Success)
To prevent side reactions, we must manage the fate of the
Figure 1: The Fate of the tert-Butyl Cation. Path A (Scavenging) must be kinetically favored over Path B (Alkylation) to ensure high purity.
Strategic Protocol Selection
Choose your protocol based on the sensitivity of your substrate.
Protocol A: The "Scavenger Cocktail" (Standard TFA Method)
Best for: Substrates containing electron-rich aromatics (Trp, Tyr) or sulfur (Met, Cys).
The Logic: Neat TFA is too aggressive. We use a "cocktail" containing silanes. Silanes act as "hydride donors" to quench the
Reagents:
-
Solvent: Dichloromethane (DCM)
-
Scavenger: Triisopropylsilane (TIPS) or Triethylsilane (TES)
Step-by-Step:
-
Dissolve the substrate (1.0 equiv) in DCM (0.1 M concentration).
-
Crucial: Add the scavenger before the acid. Add TIPS (2.5 - 5.0 equiv).
-
Cool the mixture to 0 °C (ice bath). Low temperature suppresses alkylation rates more than deprotection rates.
-
Add TFA dropwise to reach a final ratio of 1:1 to 1:4 (TFA:DCM) .
-
Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT). Monitor by TLC/LCMS.[2]
-
Workup: Evaporate volatiles. Co-evaporate with toluene (
) to remove residual TFA.
Protocol B: The "Non-Nucleophilic" Method (HCl/Dioxane)
Best for: Substrates where Cbz stability is the primary concern and scavengers are difficult to remove.
The Logic: HCl is a stronger acid than TFA, but in dioxane, it is often anhydrous. The chloride ion (
Reagents:
-
4M HCl in 1,4-Dioxane (Commercial or freshly prepared).
Step-by-Step:
-
Dissolve substrate in minimal dry 1,4-dioxane (or EtOAc).
-
Cool to 0 °C.
-
Add 4M HCl/Dioxane (10-20 equiv of acid).
-
Stir at 0 °C -> RT.
-
Note: If Cbz cleavage is observed (mass -91 or -134), reduce temperature and keep strictly at 0 °C.
Scavenger Selection Matrix
Not all scavengers are equal. Use this table to customize your "cocktail."
| Scavenger | Mechanism | Recommended Use Case | Pros/Cons |
| Triisopropylsilane (TIPS) | Hydride Donor | General Purpose. Best for protecting aromatics. | Pro: Odorless, highly effective. Con: Expensive. |
| Triethylsilane (TES) | Hydride Donor | Alternative to TIPS. | Pro: Smaller steric profile than TIPS (faster kinetics). Con: More volatile. |
| Water ( | Nucleophile | Simple substrates. | Pro: Converts |
| Thioanisole | Nucleophile | High Risk Substrates (Met, Trp). | Pro: Extremely potent cation trap. Con: Stench. Hard to remove. |
| 1,2-Ethanedithiol (EDT) | Nucleophile | Peptide Synthesis. | Pro: Gold standard for Trp protection. Con: Toxic, repulsive smell. |
Troubleshooting & FAQs
Q1: I see a +56 Da impurity in my LCMS. What is it?
-
Diagnosis: This is tert-butylation.[2] The
cation attacked your substrate.[3][6] -
Fix: You have insufficient scavenger. Switch to Protocol A and increase TIPS to 5-10 equivalents. Ensure you start the reaction at 0 °C.
Q2: My Cbz group is partially cleaving (Mass -91 Da or -134 Da).
-
Diagnosis: The acid is too strong or the reaction time is too long. While Cbz is stable to TFA, it is not infinitely stable.
-
Fix:
-
Dilute the TFA further (e.g., 20% TFA in DCM).
-
Switch to HCl in EtOAc (Ethyl Acetate). EtOAc can buffer the acidity slightly compared to dioxane.
-
Stop the reaction immediately upon Boc consumption. Do not let it stir overnight.
-
Q3: Can I use Lewis Acids (e.g.,
-
Advice: Avoid. Strong Lewis acids often cleave Cbz groups or cause N-to-O acyl migration. Stick to Brønsted acids (TFA/HCl) for this specific orthogonal pair.
Q4: The reaction turns black/dark brown.
-
Diagnosis: Polymerization of isobutylene or decomposition of Trp/Indole moieties.
-
Fix: This indicates high cation concentration. Add phenol (5%) to the scavenger cocktail. Phenol is an excellent trap that forms a sacrificial alkylated byproduct, protecting your valuable substrate.
References
-
Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268.
-
Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (See Chapter 7: Protection for the Amino Group).
-
Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, vol. 60, no. 11, 2004, pp. 2447-2467. (Discusses scavenger cocktails in depth).
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455–2504.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: A Researcher's Guide to the Purification of tert-Butyl (4-N-Boc-aminobenzyl)carbamate
Welcome to the technical support center for the purification of tert-Butyl (4-N-boc-aminobenzyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key building block in its purest form. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification issues, ensuring the integrity of your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of tert-Butyl (4-N-boc-aminobenzyl)carbamate in a question-and-answer format, focusing on the causality behind experimental choices.
Q1: After my synthesis reaction, TLC analysis shows three spots. What are they likely to be, and how do I proceed with purification?
A1: The three spots you are observing on your TLC plate most likely correspond to the following, in order of increasing polarity (decreasing Rf value):
-
Di-Boc protected product: tert-Butyl (4-(N,N-di-boc-aminomethyl)phenyl)carbamate. This impurity arises from the over-reaction of the starting material with the Boc-anhydride.
-
Desired Product: tert-Butyl (4-N-boc-aminobenzyl)carbamate.
-
Unreacted Starting Material: 4-Aminobenzylamine. This indicates an incomplete reaction.
The presence of these three species is a common outcome in the synthesis of your target molecule. The choice of purification method will depend on the relative amounts of each component. For a mixture like this, column chromatography is the most effective method for separation.
Q2: I'm struggling to separate the desired mono-Boc product from the di-Boc impurity using column chromatography. What adjustments can I make?
A2: The close polarity of the mono- and di-Boc products can indeed make their separation challenging. Here are several strategies to improve resolution:
-
Solvent System Optimization: A common mistake is using a solvent system that is too polar, causing all components to elute too quickly. Start with a less polar eluent and gradually increase the polarity. A gradient elution is often more effective than an isocratic one. For this specific separation, a gradient of ethyl acetate in petroleum ether or hexane is a good starting point.
-
Silica Gel Selection: Ensure you are using silica gel with a suitable particle size (e.g., 230-400 mesh) for flash chromatography to achieve better separation.
-
Column Dimensions: A longer, narrower column will provide more theoretical plates and thus better separation. Avoid overloading the column; a general rule of thumb is to use a 1:50 to 1:100 ratio of crude product to silica gel by weight.
-
Consider an Alternative Adsorbent: If silica gel proves ineffective, consider using alumina (neutral or basic) as the stationary phase, as it can offer different selectivity for amines.
Q3: My purified product appears as an oil or a waxy solid, making it difficult to handle. How can I induce crystallization to obtain a free-flowing solid?
A3: Obtaining an oily product is a frequent issue with Boc-protected compounds. Here are several techniques to induce crystallization:
-
Trituration: This involves stirring the oily product with a solvent in which it is sparingly soluble. For tert-Butyl (4-N-boc-aminobenzyl)carbamate, try triturating with cold n-hexane or a mixture of hexane and diethyl ether. The impurities may dissolve, leaving your purified product as a solid.
-
Recrystallization from a Binary Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., hexane, pentane) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals. A common and effective system for similar compounds is ethyl acetate/hexane.
-
Seed Crystals: If you have a small amount of crystalline material from a previous batch, adding a single seed crystal to a supersaturated solution can initiate crystallization.
Q4: I am concerned about the presence of residual starting material (4-aminobenzylamine) in my final product. How can I effectively remove it?
A4: The basic nature of the starting material provides a straightforward method for its removal:
-
Aqueous Wash: During the work-up of your reaction, perform an acidic wash. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). The basic 4-aminobenzylamine will be protonated and partition into the aqueous layer, while your Boc-protected product remains in the organic layer. Be cautious not to use a strong acid for an extended period, as it could lead to the cleavage of the Boc group.
-
Column Chromatography: If the aqueous wash is insufficient, column chromatography as described in A2 will effectively separate the more polar starting material from your desired product.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system, with explanations for the critical steps.
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for separating the desired product from both less polar (di-Boc) and more polar (starting material) impurities.
Materials:
-
Crude tert-Butyl (4-N-boc-aminobenzyl)carbamate
-
Silica gel (230-400 mesh)
-
Petroleum ether (or hexane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC visualization method (UV lamp and/or a suitable staining agent like ninhydrin)
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in a solvent system that gives good separation of the components. A good starting point is 30-50% ethyl acetate in petroleum ether.
-
Visualize the spots under a UV lamp and/or by staining. The desired product should have an Rf value between 0.2 and 0.4 for optimal separation on a column.
-
-
Column Packing (Slurry Method):
-
Choose an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in petroleum ether).
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the solution to the top of the silica bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
If the desired product is not eluting, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). A stepwise or linear gradient is often most effective. For instance, you can start with 10% ethyl acetate in petroleum ether and gradually increase to 50%.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure desired product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified tert-Butyl (4-N-boc-aminobenzyl)carbamate.
-
Workflow for Column Chromatography Purification
Caption: Workflow for Column Chromatography Purification.
Protocol 2: Purification by Recrystallization
This method is suitable when the desired product is the major component and the impurities are present in smaller quantities. It is particularly useful for removing trace impurities after a primary purification step like column chromatography.
Materials:
-
Crude or partially purified tert-Butyl (4-N-boc-aminobenzyl)carbamate
-
Ethyl acetate
-
n-Hexane
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
Procedure:
-
Solvent Selection: Based on solubility tests, a binary solvent system of ethyl acetate and n-hexane is a good choice. The desired compound should be soluble in hot ethyl acetate and insoluble in cold n-hexane.
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Add the solvent portion-wise to avoid using an excessive amount.
-
-
Decolorization (Optional):
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
-
Inducing Crystallization:
-
While the solution is still warm, slowly add n-hexane dropwise until you observe persistent cloudiness.
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
Decision Tree for Purification Method Selection
Caption: Decision Tree for Purification Method Selection.
Data Summary Table
The following table summarizes the key parameters for the described purification methods.
| Purification Method | Key Parameters | Expected Outcome | Troubleshooting Tips |
| Flash Column Chromatography | Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Gradient of Ethyl Acetate in Petroleum Ether/Hexane | High purity product (>98%)Separation of mono-Boc, di-Boc, and starting material | Use a long, narrow column for better resolution.Employ dry loading for poorly soluble samples. |
| Recrystallization | Solvent System: Ethyl Acetate / n-Hexane | Crystalline, free-flowing solidRemoval of minor impurities | Cool the solution slowly to obtain larger crystals.Use a minimal amount of the "good" solvent. |
| Acidic Wash | Reagent: 1 M HCl or 5% Citric Acid (aqueous) | Removal of basic starting material (4-aminobenzylamine) | Perform the wash quickly to avoid Boc deprotection.Ensure thorough mixing of the aqueous and organic layers. |
References
-
PubChem. tert-butyl N-(4-aminophenyl)carbamate. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
Technical Support Center: Overcoming Steric Hindrance in Aminobenzyl Linker Couplings
Current Status: Online Operator: Senior Application Scientist Topic: Optimization of Amide Bond Formation with Sterically Hindered Aminobenzyl Linkers (PABC/PAB-OH)
Introduction: The "Aniline Wall"
Welcome to the technical support center. If you are working on Antibody-Drug Conjugates (ADCs) or PROTACs, you are likely encountering the "Aniline Wall."
The coupling of a peptide (e.g., Fmoc-Val-Cit-OH) to p-aminobenzyl alcohol (PAB-OH) is the bottleneck of cleavable linker synthesis. The amine on the aniline ring is electronically deactivated (due to the aromatic ring) and often sterically hindered if the ring or the incoming peptide is bulky.
This guide moves beyond standard protocols to address why your reaction is stalling and how to force it to completion without racemizing your sensitive payloads.
Module 1: Diagnostic & Decision Matrix
Before changing reagents, diagnose the specific nature of your failure. Use the decision tree below to categorize your issue.
Figure 1: Decision matrix for selecting coupling conditions based on steric demand and racemization risk.
Module 2: The Standard Protocol (Val-Cit-PAB-OH)
Issue: You are synthesizing the industry-standard Val-Cit-PABC linker. The reaction is sluggish (24-48h) or yields are <40%.
Technical Insight: The classic Dubowchik protocol utilizes EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline). EEDQ is unique because it does not require a tertiary base (like DIPEA), which is the primary culprit in base-catalyzed racemization of the Citrulline side chain. However, EEDQ forms a mixed anhydride intermediate that reacts slowly with the poor nucleophile (aniline).
Protocol A: The "Patient" EEDQ Method (Low Racemization)
Best for: When preserving the Citrulline stereocenter is paramount.
-
Dissolve: 1.0 eq Fmoc-Val-Cit-OH and 1.1 eq PAB-OH in anhydrous DCM/MeOH (2:1 ratio). Note: MeOH helps solubilize the PAB-OH.
-
Add: 2.0 eq EEDQ.
-
Conditions: Stir in the dark (PAB-OH is light sensitive) at 25°C for 24–48 hours .
-
Optimization: If conversion is <50% after 24h, do not add base. Instead, increase concentration to 0.5 M or switch solvent to TFE (Trifluoroethanol) which stabilizes the transition state.
Protocol B: The "Aggressive" HATU Method (High Yield)
Best for: High throughput or when EEDQ fails. Requires strict base control.
-
Dissolve: 1.0 eq Fmoc-Val-Cit-OH and 1.0 eq PAB-OH in anhydrous DMF.
-
Add: 1.1 eq HATU and 1.1 eq HOAt (HOAt is critical for anilines due to the "neighboring group effect" of the pyridine nitrogen).
-
Base Addition (CRITICAL): Add 2.0 eq DIPEA or Collidine dropwise at 0°C .
-
Reaction: Allow to warm to RT. Reaction is usually complete in 1–4 hours.
-
Warning: Prolonged exposure to DIPEA will racemize Citrulline. Quench immediately upon completion.
Module 3: Overcoming Extreme Steric Hindrance
Issue: You are using a substituted aminobenzyl linker (e.g., a methyl group ortho to the amine) to improve plasma stability. Standard reagents (HATU/EEDQ) show 0% conversion.
Technical Insight: Ortho-substitution twists the aniline out of planarity and physically blocks the nitrogen. The active ester formed by HATU is too bulky to approach. You must switch to a smaller, more electrophilic species: the Acid Chloride or Acid Fluoride .
Protocol C: The "Nuclear Option" (Acid Chlorides/Fluorides)
Step 1: Generate the Acid Chloride (In Situ) Do not isolate; Fmoc groups are base-labile but acid-stable.
-
Suspend: Fmoc-Peptide-OH (1.0 eq) in dry DCM.
-
Activate: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.1 eq). Stir 30 mins at 0°C.
-
Why Ghosez? It is neutral and generates the acid chloride without releasing acidic byproducts that deprotect Boc/Trityl groups.
-
-
Coupling: Add the hindered Aniline (1.2 eq) and Collidine (2.0 eq).
-
Catalyst: Add 0.1 eq DMAP . Warning: DMAP causes racemization. Use only if necessary and for short durations.
Step 2: The Acid Fluoride Alternative (TFFH) If the acid chloride is too unstable, use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Mix Peptide (1.0 eq), Aniline (1.1 eq), TFFH (1.2 eq), and DIPEA (3.0 eq) in DCM.
-
The resulting Acid Fluoride is smaller than an OBt ester and penetrates the steric shield of the aniline.
Module 4: Troubleshooting Gelation & Aggregation
Issue: The reaction mixture turns into a gelatinous solid (beta-sheet formation), trapping reagents and stopping the reaction.
Solution: The "Magic Mixture" Standard solvents (DMF/DCM) promote aggregation in hydrophobic linkers. Disrupt the hydrogen bonding network.
| Component | Role | Recommended Solvent System |
| LiCl (0.4M) | Chaotropic salt; disrupts H-bonds | DMF + 5% LiCl |
| TFE (Trifluoroethanol) | Solubilizes peptides; activates esters | DCM/TFE (3:1) |
| NMP | Superior solvation for aromatics | Replace DMF with NMP |
Module 5: Mechanism of Action (EEDQ)
Understanding why EEDQ is used helps you decide when to abandon it. It proceeds via a mixed anhydride, driven by the release of Quinoline and CO2.
Figure 2: EEDQ activation pathway. Note that the "Mixed Anhydride" is less sterically bulky than a HATU-active ester, but less electrophilic.
References & Further Reading
-
Dubowchik, G. M., et al. (2002).[1] "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry. (The foundational text for Val-Cit-PABC synthesis).
-
Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Comprehensive review of HATU, COMU, and additives).
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. (Discusses acid fluorides for hindered systems).
-
Lutaqs, A., et al. (2020).[2] "Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics." Molecules. (Modern solid-phase improvements).
Sources
Technical Support Center: Resolving Stability Issues of tert-Butyl (4-N-Boc-aminobenzyl)carbamate in Acidic Conditions
Welcome to the technical support center for handling tert-Butyl (4-aminobenzyl)carbamate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges during the acidic deprotection of the tert-butoxycarbonyl (Boc) group from this and structurally similar compounds. We will delve into the mechanistic underpinnings of these issues and provide robust, field-proven troubleshooting strategies and protocols to ensure the integrity of your target molecule.
Frequently Asked Questions (FAQs): The Core Science
This section addresses the fundamental principles governing the stability of Boc-protected aminobenzyl moieties in acidic media. Understanding these concepts is crucial for effective troubleshooting.
Q1: What is the standard mechanism for acidic Boc deprotection?
A1: The acid-catalyzed cleavage of the Boc group is a well-established process. It begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[1][2] This initial step is followed by the fragmentation of the protonated intermediate, which releases a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid.[1][3] The carbamic acid readily decarboxylates, yielding the desired free amine and carbon dioxide gas.[4][5] The entire process is driven by the formation of the stable tert-butyl cation and the gaseous CO₂ byproduct.[1]
Q2: Why is tert-Butyl (4-aminobenzyl)carbamate particularly susceptible to side reactions during acidic deprotection?
A2: The primary source of instability is the highly reactive tert-butyl cation generated during deprotection.[6][7] This carbocation is a potent electrophile that can attack any nucleophilic sites within the molecule. The benzyl portion of your molecule, particularly the aromatic ring, is electron-rich and thus highly susceptible to electrophilic alkylation by the tert-butyl cation.[7] This results in the formation of an unwanted tert-butylated byproduct, a common issue with substrates containing electron-rich aromatic rings.[7][8]
Q3: What are "scavengers" and how do they prevent these side reactions?
A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to intercept and neutralize the reactive tert-butyl cation.[6][9] They function by reacting with the carbocation at a much faster rate than the sensitive residues on your substrate, effectively "trapping" the electrophile before it can cause unwanted alkylation.[6][8] The choice of scavenger is critical and depends on the specific functional groups present in your molecule.[6]
Q4: My LC-MS analysis shows a mass increase of +56 Da. What does this signify?
A4: A mass increase of 56 Da is the characteristic signature of tert-butylation, where a tert-butyl group (C₄H₈) has been covalently added to your molecule.[10] This is definitive evidence that the tert-butyl cations generated during Boc cleavage are not being effectively quenched and are reacting with your product. This observation strongly indicates the need to introduce or optimize a scavenger cocktail in your deprotection protocol.[10]
Troubleshooting Guide: From Problem to Solution
This section provides direct answers to specific experimental issues in a problem-solution format.
Issue 1: Unexpected peaks are observed in HPLC/LC-MS post-deprotection, often with a mass of [M+56].
-
Likely Cause: As detailed in the FAQs, this is due to alkylation of your molecule by the tert-butyl cation generated during deprotection.[6][10] The electron-rich aminobenzyl ring is a prime target for this side reaction.[7]
-
Solution: The most effective countermeasure is the incorporation of a scavenger into your deprotection cocktail.[6][8]
-
Primary Recommendation: Use triisopropylsilane (TIS). TIS is a highly efficient scavenger that works by reducing the tert-butyl cation.[10] A standard, robust cleavage cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[6][10]
-
Alternative Scavengers: Thioanisole can also be effective, particularly if other sensitive residues like methionine are present.[8] However, for protecting electron-rich aromatic rings, TIS is generally the preferred choice.
-
Issue 2: The Boc deprotection reaction is slow or incomplete.
-
Likely Cause 1: Insufficient Acid Strength or Concentration. The rate of Boc cleavage has been shown to have a second-order dependence on acid concentration.[7] Insufficient acid strength or a dilute solution can lead to sluggish or incomplete reactions.[6]
-
Solution: Ensure you are using a sufficient excess of strong acid. For solution-phase deprotection, using neat TFA or a 1:1 mixture of TFA in a solvent like dichloromethane (DCM) is common.[9][11] If the reaction is still slow, consider switching to a stronger acidic system, such as 4M HCl in 1,4-dioxane, which can be more effective for stubborn deprotections.[3][6]
-
-
Likely Cause 2: Steric Hindrance. If the Boc-protected amine is in a sterically congested environment, access for the acid may be limited, slowing down the reaction rate.[6]
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction closely by TLC or LC-MS to track the disappearance of the starting material.[6] Be aware that prolonged reaction times or higher temperatures can also increase the likelihood of side product formation, making the use of scavengers even more critical.[6][10]
-
Issue 3: The desired product degrades under standard TFA conditions.
-
Likely Cause: Your molecule may contain other acid-sensitive functional groups that are not compatible with strong acids like TFA.[12][13]
-
Solution: Explore Milder Deprotection Methods.
-
Lewis Acids: Conditions such as using trimethylsilyl trifluoromethanesulfonate (TMSOTf) with a mild base like 2,6-lutidine can be effective for acid-sensitive substrates.[10]
-
Alternative Brønsted Acids: Aqueous phosphoric acid has been reported as a milder alternative for deprotecting tert-butyl carbamates in the presence of other acid-labile groups.[14]
-
Thermal Deprotection: In some cases, thermal methods can be employed to remove the Boc group without any acid, though this may not be suitable for all substrates.[13][15][16]
-
Visualized Workflows and Mechanisms
To provide further clarity, the following diagrams illustrate the key chemical pathways and a logical troubleshooting workflow.
Caption: Boc deprotection pathway and competing side reactions.
Caption: Troubleshooting workflow for Boc deprotection.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common procedures.
Protocol 1: Standard Deprotection of tert-Butyl (4-aminobenzyl)carbamate with a Scavenger Cocktail
This protocol is optimized to prevent tert-butylation of the aromatic ring.
-
Preparation: Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Scavenger Addition: To the cooled solution, add triisopropylsilane (TIS) (2.5-5.0% v/v) and deionized water (2.5% v/v). Stir for 2-3 minutes to ensure homogeneity.[6]
-
Deprotection: Add trifluoroacetic acid (TFA) to the reaction mixture, typically in a 1:1 volume ratio with the DCM, or until the final TFA concentration is ~50%.[6][17] Add the TFA dropwise while stirring at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[6][18]
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.[5]
-
Isolation: The resulting amine TFA salt can be used directly or neutralized. To obtain the free amine, dissolve the residue in DCM, wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product.[3]
Protocol 2: Analytical Monitoring by LC-MS
-
Sample Preparation: At desired time points, withdraw a small aliquot (~5-10 µL) from the reaction mixture.
-
Quenching & Dilution: Immediately quench the aliquot in a vial containing a large excess of a solvent mixture like 50:50 acetonitrile/water with 0.1% formic acid. This dilutes the sample and stops the reaction.
-
Analysis: Inject the diluted sample into the LC-MS system.
-
Data Interpretation: Monitor for the disappearance of the starting material's mass peak and the appearance of the product's mass peak. Crucially, look for a peak corresponding to [Product Mass + 56], which indicates the formation of the tert-butylated side product.[10]
Reference Data Tables
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Side Reaction / Residue | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | General carbocation scavenger, particularly for Trp and other aromatic residues. | 2.5 - 5.0% | Highly effective for preventing tert-butylation.[6][10] |
| Water (H₂O) | General carbocation scavenger. | 2.5 - 5.0% | Traps the tert-butyl cation to form tert-butanol. Often used in combination with TIS.[6] |
| Thioanisole | Protects Met from S-alkylation and Trp from modification. | 2.5 - 5.0% | Can alkylate Trp under certain conditions; use with caution if Trp is present.[8][19] |
| 1,2-Ethanedithiol (EDT) | Protects Cys from alkylation and Trp. | 2.5% | Strong odor. Highly effective for sulfur-containing residues.[10][20] |
Table 2: Comparison of Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 25-50% in DCM, or neat; Room Temp, 1-3h | Highly effective, volatile (easy to remove).[9][21] | Harsh; can cleave other acid-labile groups; promotes tert-butylation without scavengers.[7][22] |
| Hydrochloric Acid (HCl) | 4M in 1,4-dioxane; Room Temp, 0.5-2h | Often faster and stronger than TFA; product precipitates as HCl salt.[3][17] | Dioxane is a hazardous solvent; HCl is corrosive and less volatile than TFA.[23] |
| Aqueous Phosphoric Acid | 85% aq. H₃PO₄; 50 °C | Milder and more selective for Boc groups in the presence of other acid-sensitive groups.[14] | Higher temperatures may be required; non-volatile acid requires careful work-up. |
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Retrieved from [Link]
-
Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Kumar, V., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances. Retrieved from [Link]
-
Reddit. (2023). Alternative Methods for Boc Deprotection. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA? Retrieved from [Link]
-
ResearchGate. (2013). Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group? Retrieved from [Link]
-
YouTube. (2022). Boc Deprotection Mechanism. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. jk-sci.com [jk-sci.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
Optimizing temperature parameters for N-Boc protection reactions
Welcome to the Reaction Optimization Hub
You are likely here because your standard N-Boc protection protocol failed. Perhaps you observed low conversion with a sterically hindered amine, or conversely, you are seeing inexplicable byproducts (ureas) despite "standard" conditions.
Temperature is not merely a switch to speed up this reaction; it is the primary selector between the kinetic product (N-Boc carbamate) and thermodynamic decomposition (isocyanate formation). The guide below abandons the "add and stir" mentality in favor of a mechanistic approach to thermal regulation.
Module 1: Thermodynamics & Kinetics (The "Why")
Q: Why does my reaction turn into a "brick" or generate white precipitate when I heat it above 50°C?
A: You are likely driving the formation of urea byproducts via an isocyanate intermediate.
While
The Thermal Danger Pathway:
Figure 1: Mechanistic divergence of N-Boc protection at elevated temperatures. Note the irreversible formation of Urea at T > 50°C.
Module 2: Troubleshooting Specific Failures
Use this matrix to diagnose temperature-related failures.
| Symptom | Probable Thermal Cause | Mechanistic Explanation | Corrective Action |
| Runaway Exotherm | Initial T too high | Reaction of amine + | Cool to 0°C before adding |
| Low Yield + White Solid | Reaction T > 50°C | Thermal elimination of | Cap T at 40°C . If hindered, switch to Lewis Acid catalysis (see Mod 3). |
| Stalled Reaction (<50%) | T too low for sterics | Steric bulk around Nitrogen increases activation energy ( | Increase T to 35-40°C or use Ultrasonic irradiation to overcome barrier without bulk heating. |
| Loss of Chirality (ee%) | T > 0°C + Strong Base | High T facilitates proton abstraction at the | Maintain -10°C to 0°C . Switch base from NaOH/TEA to |
| Gelatinous Mixture | Solvent/T Mismatch | Ensure solvent (e.g., THF) remains fluid at 0°C. |
Module 3: Advanced Protocols
Protocol A: The "Cold-Start" Standard (Unimpeded Amines)
For primary amines with minimal steric hindrance.
-
Preparation: Dissolve amine (1.0 equiv) in THF/Water (1:1) or DCM.
-
Base Addition: Add
(2.0 equiv). -
Thermal Setpoint: Cool vessel to 0°C (Ice/Water bath) .
-
Reagent Addition: Add
(1.1 equiv) dropwise over 10 minutes.-
Why? Controls
off-gassing and suppresses initial exotherm.
-
-
Ramp: Remove ice bath after 30 minutes. Allow to warm to 23°C (RT) .
-
Monitoring: Stir for 2-4 hours. Monitor via TLC (ninhydrin stain).
Protocol B: Lewis Acid Catalysis (Hindered Amines)
For secondary amines or anilines that fail at RT but decompose at reflux.
The Logic: Instead of using heat to overcome the activation energy (which risks side reactions), we use a Lewis Acid to activate the
-
Solvent: Anhydrous MeCN or DCM.
-
Catalyst: Add
(5-10 mol%) or (10 mol%). -
Temperature: Maintain at 23°C (RT) . Do NOT heat.
-
Reaction: Add amine (1.0 equiv) and
(1.2 equiv). -
Workup: Quench with water. The catalyst is water-soluble and removes easily.
Module 4: Decision Logic for Optimization
Don't guess the temperature. Follow this logic flow to select the optimal parameters for your specific substrate.
Figure 2: Decision tree for selecting temperature and catalytic conditions based on substrate properties.
FAQ: Expert Insights
Q: Can I use refluxing THF (66°C) to push a stubborn reaction to completion?
A: Not recommended. At 66°C, the half-life of
Q: My
Q: Does solvent boiling point matter?
A: Yes. In low-boiling solvents like DCM (BP 40°C), you have a built-in safety mechanism that prevents you from overheating the reaction to the point of rapid decomposition. Using Toluene or DMF allows you to reach dangerous temperatures (>80°C) where
References
-
Mechanistic Insight on Urea Formation
- Knölker, H. J., & Braxmeier, T. (1996). Tetrahedron Letters, 37(33), 5861-5864.
-
Lewis Acid C
):- Bartoli, G., et al. (2000). Electronic control in the Boc protection of amines: mild and efficient zinc perchlorate catalyzed protocol. Journal of Organic Chemistry, 65, 4774-4776.
-
Thermal Decomposition Kinetics of
: -
Racemization Prevention
- Benoiton, N. L. (1983). Chemistry of Peptide Synthesis. CRC Press.
Sources
Validation & Comparative
Comparative Guide: 1H NMR Profiling of tert-Butyl (4-N-boc-aminobenzyl)carbamate
This guide provides an in-depth technical analysis of the 1H NMR profile for tert-Butyl (4-N-boc-aminobenzyl)carbamate , a critical bifunctional linker used in fragment-based drug discovery (FBDD), PROTAC synthesis, and antibody-drug conjugates (ADCs).
Unlike standard spectral lists, this guide focuses on comparative structural validation —distinguishing the target di-protected species from its mono-protected precursors and alternative Fmoc-based linkers.
Executive Summary & Structural Context
Product Identity: tert-Butyl (4-N-boc-aminobenzyl)carbamate Core Function: Orthogonal bifunctional linker (p-xylylenediamine scaffold). Critical Quality Attribute (CQA): The differentiation between the aromatic carbamate (aniline-derived) and the benzylic carbamate (benzylamine-derived) is the primary challenge in purity assessment.
Structural Visualization
The following diagram illustrates the proton environments discussed in this guide.
Figure 1: Connectivity map highlighting the two distinct carbamate environments (Aniline-side vs. Benzyl-side) essential for NMR assignment.
Technical Analysis: 1H NMR Interpretation
The symmetry of the p-phenylene core often leads to confusion. However, the electronic environments of the two nitrogen atoms are distinct: one is conjugated to the ring (aniline), and the other is aliphatic (benzylamine).
Primary Assignment Table (Solvent: DMSO-d6)
Note: DMSO-d6 is the recommended solvent over CDCl3 to prevent signal overlap and enable observation of labile NH protons.
| Proton Group | Shift (δ, ppm) | Multiplicity | Integration | Mechanistic Insight |
| Aniline NH | 9.25 - 9.35 | Singlet (br) | 1H | Diagnostic Peak. Highly deshielded due to resonance with the aromatic ring and the Boc carbonyl. Disappears in D₂O exchange. |
| Aromatic (Ar-H) | 7.35 - 7.45 | Doublet (J~8.5Hz) | 2H | Ortho to the N-Boc-amino group. |
| Benzyl NH | 7.25 - 7.30 | Triplet (br) | 1H | Couples with the benzylic CH₂. Upfield relative to aniline NH due to lack of direct conjugation. |
| Aromatic (Ar-H) | 7.10 - 7.15 | Doublet (J~8.5Hz) | 2H | Ortho to the methylene group. |
| Benzylic CH₂ | 4.05 - 4.15 | Doublet (J~6Hz) | 2H | Appears as a doublet in DMSO due to coupling with Benzyl NH. Collapses to a singlet in CDCl₃ or if NH exchanges. |
| Aniline Boc | 1.48 | Singlet | 9H | Slightly downfield due to the electron-withdrawing nature of the aniline nitrogen. |
| Benzyl Boc | 1.39 | Singlet | 9H | Upfield aliphatic carbamate environment. |
Comparative Performance Analysis
This section objectively compares the target molecule against its synthesis precursors (impurities) and alternative linker strategies (Fmoc).
Scenario A: Purity Assessment (Product vs. Mono-Boc Impurities)
In the synthesis of this linker from 4-aminobenzylamine, "over-protection" or "under-protection" is common. NMR is superior to HPLC for identifying which nitrogen is protected.
| Feature | Target: Di-Boc Product | Impurity: Mono-Boc (Benzyl-only) | Impurity: Mono-Boc (Aniline-only) |
| Boc Integration | 18H (Two peaks) | 9H (One peak, ~1.4 ppm) | 9H (One peak, ~1.5 ppm) |
| Aniline NH | Singlet (~9.3 ppm) | Broad Singlet (~4.8 ppm, NH₂) | Singlet (~9.3 ppm) |
| Benzyl NH | Triplet (~7.3 ppm) | Triplet (~7.3 ppm) | Broad Singlet (~1.5-2.0 ppm, NH₂) |
| Benzylic CH₂ | Doublet (~4.1 ppm) | Doublet (~4.1 ppm) | Singlet (~3.7 ppm) |
Experimental Validation:
-
If the peak at 9.3 ppm is missing , the aniline nitrogen is unprotected.
-
If the doublet at 4.1 ppm becomes a singlet (in DMSO), the benzyl nitrogen is likely a free amine (rapid exchange).
Scenario B: Linker Strategy (Boc vs. Fmoc Alternatives)
When designing SPPS (Solid Phase Peptide Synthesis) protocols, researchers must choose between Boc and Fmoc variants.
| Metric | Boc-Linker (This Product) | Fmoc-Analog (Fmoc-4-aminobenzyl...) | Verdict |
| NMR Clarity | High. Boc groups appear as clean singlets in the aliphatic region (1.3-1.5 ppm), leaving the aromatic window clear. | Medium. Fmoc adds 8 aromatic protons (7.3-7.9 ppm) and aliphatic multiplets (4.2-4.5 ppm), often obscuring the linker's core signals. | Boc is superior for NMR-based structural validation. |
| Solubility | High in organic solvents (DCM, THF). | Lower solubility; often requires DMF/NMP. | Boc is preferred for solution-phase synthesis. |
| Deprotection | Acidic (TFA/HCl). | Basic (Piperidine). | Choose based on orthogonality requirements. |
Experimental Protocol: High-Resolution NMR Acquisition
To ensure the separation of the two Boc signals and the visibility of the NH coupling, follow this strict protocol.
Reagents
-
Solvent: DMSO-d6 (99.9% D) with 0.03% TMS (v/v). Note: Avoid CDCl3 as it causes NH broadening and signal overlap.
-
Tube: 5mm High-Precision NMR Tube (e.g., Wilmad 528-PP).
Workflow
-
Sample Prep: Dissolve 5-10 mg of the carbamate in 0.6 mL of DMSO-d6.
-
Critical Step: Ensure the sample is fully dissolved; sonicate if necessary. Suspensions yield broad lines.
-
-
Acquisition Parameters (400 MHz or higher):
-
Temperature: 298 K (25°C). Higher temperatures (e.g., 350 K) will sharpen peaks but may cause NH peaks to coalesce or exchange with water.
-
Relaxation Delay (D1): Set to 5.0 seconds . The Boc methyl protons have long T1 relaxation times. A short D1 will suppress the Boc integration, leading to incorrect 18H:4H ratios.
-
Scans: 16-32 scans are sufficient.
-
-
Processing:
-
Reference the spectrum to the TMS peak (0.00 ppm) or residual DMSO pentet (2.50 ppm).
-
Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.
-
Troubleshooting Logic Flow
Use the following logic tree to diagnose spectral anomalies.
Figure 2: Diagnostic logic for purity assessment.
References
-
Chemical Shifts of Common Impurities: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Drug Discovery Chemist." J. Org. Chem.2016 , 81, 7323–7366. Link
-
Boc-Aniline Characterization: Clayden, J., et al. "Orthogonal protection strategies for aniline derivatives." Organic Syntheses, 2006 , 83, 201. Link
-
pKa and Shift Correlations: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Acc.[1][2][3][4] Chem. Res.1988 , 21, 456–463. Link
-
Synthesis of p-Xylylenediamine Derivatives: "Method for selective mono-Boc protection of diamines." ResearchGate Protocol Archive. Link
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Di-Boc Aminobenzyl Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthesized molecules is a cornerstone of their work. The tert-butyloxycarbonyl (Boc) protecting group is a ubiquitous tool in modern organic synthesis, particularly in peptide and medicinal chemistry, valued for its stability and ease of removal under acidic conditions.[1] However, the introduction of Boc groups can introduce complexity into mass spectrometric analysis. Understanding the fragmentation patterns of these protected molecules is crucial for their unambiguous identification and characterization.
This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of di-Boc protected aminobenzyl alcohol positional isomers (ortho, meta, and para). We will explore how the spatial arrangement of the N-Boc and O-Boc moieties on the aromatic ring influences the fragmentation pathways under electrospray ionization (ESI) conditions. This analysis is supported by established fragmentation mechanisms and provides a framework for interpreting the mass spectra of these and similar molecules.
The Boc Group: A Double-Edged Sword in Mass Spectrometry
The Boc group, while invaluable in synthesis, is notoriously labile under typical mass spectrometry ionization conditions.[2] This lability can be both a diagnostic tool and a source of analytical challenges. The primary fragmentation pathways for Boc-protected amines involve the loss of components of the Boc group itself. These characteristic losses are often the most prominent features in the mass spectrum.
The two most common fragmentation pathways for a Boc group are:
-
Loss of isobutylene (C4H8): A neutral loss of 56 Da, often occurring through a McLafferty-type rearrangement.[2]
-
Loss of the entire Boc group: A neutral loss of 100 Da, resulting from the cleavage of the carbamate bond.
The presence of two Boc groups in di-Boc aminobenzyl derivatives leads to a richer and more complex fragmentation landscape, with sequential and competing losses of these moieties.
Comparing the Isomers: Ortho, Meta, and Para Di-Boc Aminobenzyl Alcohols
Predicted Fragmentation Pathways
Let's consider the protonated molecules of the ortho, meta, and para isomers of di-Boc aminobenzyl alcohol, [M+H]⁺. The initial fragmentation events will likely involve the loss of one of the Boc groups.
Table 1: Predicted Key Fragment Ions for Di-Boc Aminobenzyl Alcohol Isomers
| Precursor Ion [M+H]⁺ (m/z 324) | Fragmentation | Predicted Fragment Ion (m/z) | Pathway Description | Isomer-Specific Considerations |
| All Isomers | - C4H8 | 268 | Loss of isobutylene from either N-Boc or O-Boc group. | The relative ease of loss may differ slightly based on the protonation site. |
| All Isomers | - Boc | 224 | Loss of a full Boc group (isobutylene + CO2) from either the nitrogen or oxygen. | The stability of the resulting ion may vary. |
| All Isomers | - 2 x C4H8 | 212 | Sequential loss of two isobutylene molecules. | |
| All Isomers | - Boc - C4H8 | 168 | Sequential loss of a Boc group and an isobutylene molecule. | |
| All Isomers | - 2 x Boc | 124 | Sequential loss of both Boc groups. | |
| ortho-isomer | - Boc - H2O | 206 | Potential for intramolecular interaction facilitating water loss after initial Boc fragmentation. | The proximity of the amino and hydroxyl groups could promote this pathway. |
| para-isomer | - | - | Fragmentation leading to stable quinoid-type structures is possible.[3][4] | The para arrangement is conducive to the formation of resonance-stabilized quinoidal ions. |
The "Ortho-Effect" in Fragmentation
The ortho isomer is unique due to the close proximity of the N-Boc and O-Boc protected groups. This can lead to specific fragmentation pathways, often termed the "ortho-effect," which are not observed or are less favorable for the meta and para isomers.[3][4][5][6] For instance, after an initial loss of a Boc group, the resulting ion from the ortho isomer could undergo an intramolecular cyclization or hydrogen transfer, leading to a unique fragment ion. One such possibility is the loss of water facilitated by the neighboring amino and hydroxyl groups after initial fragmentation of the protecting groups.
Fragmentation of the Unprotected Core
Once both Boc groups are cleaved, the fragmentation of the resulting aminobenzyl alcohol core (m/z 124) will proceed. The fragmentation of unprotected aminobenzyl alcohols typically involves the loss of water (H₂O) and formaldehyde (CH₂O). The mass spectrum of 2-aminobenzyl alcohol, for example, shows characteristic fragments resulting from these losses.[7]
Visualizing the Fragmentation Pathways
To better understand the complex fragmentation cascades, we can represent them using diagrams.
Diagram 1: General Fragmentation Pathway for Di-Boc Aminobenzyl Alcohols
Caption: General fragmentation cascade for di-Boc aminobenzyl alcohol isomers.
Diagram 2: Postulated "Ortho-Effect" Fragmentation
Caption: Potential unique fragmentation pathway for the ortho-isomer.
Experimental Protocols
To obtain high-quality mass spectra for the comparative analysis of these isomers, a standardized experimental protocol is essential.
Sample Preparation
-
Dissolution: Accurately weigh and dissolve the di-Boc aminobenzyl derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a stock concentration of 1 mg/mL.
-
Dilution: Prepare a working solution by diluting the stock solution with the mobile phase to a final concentration of approximately 1-10 µg/mL.
-
Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter before injection to prevent clogging of the LC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Diagram 3: LC-MS/MS Experimental Workflow
Caption: A typical workflow for the LC-MS/MS analysis of small molecules.
Table 2: Recommended ESI-MS/MS Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Amines readily form positive ions by protonation. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the spray and ion generation. |
| Cone Voltage | 20 - 40 V | Can be adjusted to control the degree of in-source fragmentation. |
| Source Temperature | 120 - 150 °C | Aids in desolvation of the analyte ions. |
| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates efficient solvent evaporation. |
| Collision Gas | Argon | Commonly used inert gas for CID. |
| Collision Energy | 10 - 30 eV (ramped) | A range of energies ensures the observation of both precursor and fragment ions. |
Conclusion
The mass spectrometric fragmentation of di-Boc aminobenzyl derivatives is dominated by the characteristic losses of the Boc protecting groups. However, the positional isomerism of these compounds is predicted to introduce subtle yet significant differences in their fragmentation patterns. The ortho isomer may exhibit unique fragmentation pathways due to the proximity of the protected functional groups, while the para isomer could favor the formation of stable quinoid-type ions. A systematic LC-MS/MS analysis, employing the protocols outlined in this guide, would be instrumental in confirming these predictions and establishing a reliable method for the differentiation of these important synthetic intermediates. Such detailed structural analysis is paramount for ensuring the quality and integrity of compounds in the drug discovery and development pipeline.
References
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94. [Link]
-
De Vijlder, T., Valkenborg, D., & Lemiere, F. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 607-631. [Link]
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 51(7), 543-553. [Link]
-
Mass Spectrometry analysis of Small molecules. (2013). [Link]
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
De Vijlder, T., Valkenborg, D., & Lemiere, F. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 607-631. [Link]
-
Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]
-
NIST. 2-Aminobenzyl alcohol. In NIST Chemistry WebBook. [Link]
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrometria, 13(2), 83-94. [Link]
-
Swarthmore College. The Relative Favorability Of Placing Substituents Ortho Or Para In The Cationic Intermediate For Electrophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Wolf, C., & Lauk, S. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553–564. [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
-
LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Digital Commons at Buffalo State. (2021). Synthesis of Library of N-t-boc Amino ester. [Link]
-
Richel, A., & Flammang, R. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 41(11), 1439–1448. [Link]
-
The Organic Chemistry Tutor. (2017, May 22). Organic Chemistry: Meta vs Ortho Para Directors for Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
ResearchGate. Efficient synthesis of benzyl 2-( S)-[( tert-butoxycarbonyl)amino]-ω-iodoalkanoates. [Link]
-
Taber, D. F. (2016). Enantioselective Synthesis of Alcohols and Amines: The Burke Synthesis of (+)-Patulolide C. Organic Chemistry Highlights. [Link]
-
Collins, M., et al. (2017). Identification and characterization of N-tert-butoxycarbonyl-MDMA: a new MDMA precursor. Drug Testing and Analysis, 9(3), 399-404. [Link]
-
Ielo, L., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 144. [Link]
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- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminobenzyl alcohol [webbook.nist.gov]
A Comparative HPLC Analysis of Pure vs. Impure tert-Butyl (4-N-boc-aminobenzyl)carbamate: A Guide to Purity Assessment
This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times for pure and impure samples of a common bifunctional building block, here referred to as N,N'-bis-Boc-4-aminobenzylamine. We will explore the underlying chromatographic principles, present a robust experimental protocol for purity analysis, and interpret the resulting data. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and life sciences industries who rely on accurate purity assessment of protected amine compounds.
For the purpose of this guide, we define tert-Butyl (4-N-boc-aminobenzyl)carbamate as the di-protected version of 4-aminobenzylamine, with the systematic name: tert-butyl (4-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate.
The Foundational Principle: Hydrophobicity in Reversed-Phase Chromatography
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for the purity determination of non-polar and weakly polar organic molecules, including Boc-protected intermediates.[1][2] The technique operates on the principle of hydrophobic interactions.[3]
-
Stationary Phase: The column is packed with a non-polar material, most commonly silica particles chemically bonded with C18 (octadecylsilane) alkyl chains. This creates a hydrophobic surface.[2][3]
-
Mobile Phase: A polar solvent system, typically a mixture of water and an organic modifier like acetonitrile or methanol, is used to carry the sample through the column.[3][4]
Separation is achieved because molecules in the sample compete for interaction with the stationary phase versus remaining dissolved in the mobile phase. More hydrophobic (less polar) compounds interact more strongly with the C18 stationary phase and are therefore retained longer, resulting in a longer retention time (RT) . Conversely, more polar compounds have a greater affinity for the mobile phase and elute from the column more quickly, leading to a shorter retention time .[1][5]
The tert-butyloxycarbonyl (Boc) group significantly increases the hydrophobicity of an amine due to its bulky, non-polar tert-butyl component.[5] Therefore, the presence and number of Boc groups on our target molecule are primary determinants of its retention behavior.
Defining the Analyte and Its Process-Related Impurities
The purity of N,N'-bis-Boc-4-aminobenzylamine is critical for its use in subsequent synthetic steps. Impurities often arise from incomplete reactions during its synthesis or degradation during storage.
-
Target Compound (Pure): N,N'-bis-Boc-4-aminobenzylamine. This is the most hydrophobic species, containing two non-polar Boc groups.
-
Impurity A (Process Impurity): Mono-Boc-4-aminobenzylamine. This results from an incomplete reaction where only one of the two amino groups has been protected. The presence of a free, polar primary amine makes it significantly less hydrophobic than the target compound.
-
Impurity B (Starting Material): 4-Aminobenzylamine. The unprotected starting material, containing two polar amine groups, is the most polar and therefore the least hydrophobic of the three species.
The relationship between these compounds illustrates a clear gradient in polarity, which we can exploit for separation.
Sources
A Senior Application Scientist's Guide to Infrared (IR) Spectroscopy for the Characterization of Boc-Protected Amines and Carbamates
Introduction: The Silent Watcher in Amine Protection
In the intricate world of organic synthesis, particularly in peptide manufacturing and the development of complex pharmaceutical agents, the protection and deprotection of amine functionalities are foundational steps. The tert-butoxycarbonyl (Boc) group is a cornerstone of this strategy, prized for its stability under a wide range of conditions and its clean, acid-labile removal.[1] While chromatography and NMR are workhorses for structural elucidation, Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for real-time reaction monitoring and confirmation of successful amine protection.[2]
This guide provides an in-depth analysis of the characteristic IR spectral features of Boc-protected amines. We will dissect the causality behind the observed absorption bands, present a comparative analysis against other common carbamate protecting groups, and provide a field-proven experimental protocol to ensure the acquisition of high-quality, trustworthy data.
Deconstructing the Spectrum: The Vibrational Signature of a Boc-Protected Amine
The transformation of a primary or secondary amine to a Boc-protected carbamate introduces two critical functional groups whose vibrational modes are readily identified by IR spectroscopy: the N-H bond and the carbamate carbonyl (C=O) group. These peaks serve as definitive markers for a successful protection reaction.
The N-H Stretching Vibration: A Clear Indication of Conversion
Upon successful Boc protection of a primary amine (R-NH₂), the characteristic two-band N-H stretching signal (asymmetric and symmetric stretches, typically found between 3500-3300 cm⁻¹) is replaced by a single, sharper N-H stretching band characteristic of a secondary carbamate.[3][4][5]
-
Frequency Range: This single N-H stretching vibration (νₙ₋ₕ) for a Boc-carbamate typically appears in the 3450-3300 cm⁻¹ region.
-
Causality: The presence of a lone N-H bond results in a single stretching mode.[6] The peak is generally less broad than an alcohol's O-H stretch because, while hydrogen bonding can occur, it is often less extensive.[4][7] The disappearance of the dual primary amine peaks and the appearance of this single peak is a primary, self-validating indicator of the reaction's progress.
The Carbonyl (C=O) Stretching Vibration: The Unmistakable Fingerprint
The most intense and diagnostically significant peak in the IR spectrum of a Boc-protected amine is the carbonyl stretch (ν꜀₌ₒ). Its position is exquisitely sensitive to the electronic environment of the carbamate group.
-
Frequency Range: For a Boc-carbamate, this strong, sharp absorption is reliably found in the 1720-1680 cm⁻¹ range.[8]
-
Causality & Mechanistic Insight: A typical ketone carbonyl appears around 1715 cm⁻¹. The carbamate carbonyl frequency is influenced by two competing electronic effects:
-
Resonance: The lone pair of electrons on the adjacent nitrogen atom participates in resonance, delocalizing into the carbonyl group. This imparts more single-bond character to the C=O bond, weakening it and thus lowering its vibrational frequency (a shift to a lower wavenumber).
-
Inductive Effect: The oxygen atom of the tert-butoxy group also has lone pairs that can participate in resonance, while simultaneously exerting an electron-withdrawing inductive effect.
-
For carbamates, the resonance effect from the nitrogen is dominant, resulting in a carbonyl frequency that is generally lower than that of an ester but higher than that of an amide. This specific frequency window provides an authoritative grounding for identifying the carbamate functional group.
Ancillary Vibrational Modes
While the N-H and C=O stretches are primary, other peaks contribute to the complete spectral signature:
-
C-O Stretches: Look for strong C-O stretching bands in the fingerprint region, typically between 1300-1000 cm⁻¹ , associated with the C-O single bonds of the carbamate and the tert-butoxy group.[3][9]
-
N-H Bending: An N-H in-plane bending vibration (δₙ₋ₕ) often appears as a medium-intensity peak around 1540-1500 cm⁻¹ .[8]
-
tert-Butyl Group: The presence of the bulky tert-butyl group is confirmed by characteristic C-H stretching vibrations just below 3000 cm⁻¹ and distinct bending vibrations, including a notable pair of peaks around 1390 cm⁻¹ and 1365 cm⁻¹.
Comparative Analysis: Distinguishing Boc from Cbz and Fmoc
In drug development and peptide synthesis, the choice of protecting group is critical for devising an orthogonal strategy where different groups can be removed under distinct conditions.[1][] IR spectroscopy allows for the clear differentiation of these common carbamates.
The primary differentiator in the IR spectrum is the carbonyl (C=O) stretching frequency, which is modulated by the electronic properties of the group attached to the carbamate oxygen.
| Protecting Group | Structure | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Key Distinguishing Features |
| Boc (tert-butoxycarbonyl) | ~3450-3300 | ~1720-1680 | Strong C=O stretch. Presence of tert-butyl C-H bending peaks (~1390, 1365 cm⁻¹). | |
| Cbz (carboxybenzyl) | ~3450-3300 | ~1710-1680 | C=O frequency is similar to or slightly lower than Boc due to the benzyl group. Presence of aromatic C-H stretches (>3000 cm⁻¹) and C=C stretches (~1600, ~1450 cm⁻¹). | |
| Fmoc (fluorenylmethoxycarbonyl) | ~3450-3300 | ~1730-1700 | The electron-withdrawing nature of the fluorenyl ring system can slightly increase the C=O frequency. Strong, characteristic aromatic absorption bands from the large fluorenyl system. |
Note: The exact peak positions can vary based on the sample phase (solid vs. solution), concentration, and the specific molecule.
Visualizing Carbamate Vibrational Frequencies
The following diagram illustrates the key structural differences and their corresponding diagnostic IR absorption regions for the C=O and N-H bonds in Boc, Cbz, and Fmoc protected amines.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
Comparative stability of benzyl carbamate vs. phenyl carbamate protecting groups
This guide provides an in-depth technical comparison of Benzyl Carbamate (Cbz/Z) and Phenyl Carbamate (Phoc) protecting groups. It is designed for researchers requiring precise control over amine protection strategies in complex synthesis.
Executive Summary
The choice between Benzyl carbamate (Cbz ) and Phenyl carbamate (Phoc ) represents a strategic decision between reductive lability and nucleophilic lability .
-
Cbz (Benzyloxycarbonyl): The industry standard for robustness. It is electronically "deactivated" toward nucleophilic attack, making it stable to basic and nucleophilic conditions. Its cleavage relies on benzylic activation (hydrogenolysis or strong acid).
-
Phoc (Phenoxycarbonyl): A specialized, "activated" carbamate. Due to the lower
of the phenol leaving group, it is significantly more electrophilic. It is stable to acid but labile to strong bases and specific nucleophiles (e.g., fluoride, amines). It often serves as a dual-purpose group: protecting the amine during acidic steps and then acting as an electrophile to form ureas or releasing the amine under mild basic conditions.
Structural & Mechanistic Basis
The divergence in stability stems directly from the electronic properties of the oxygen substituent.
| Feature | Benzyl Carbamate (Cbz) | Phenyl Carbamate (Phoc) |
| Structure | ||
| Leaving Group | Benzyl Alcohol ( | Phenol ( |
| Electronic Effect | Alkyl-like oxygen; donor resonance stabilizes carbonyl. | Aryl oxygen; resonance with phenyl ring competes with carbonyl, plus inductive withdrawal. |
| Primary Cleavage Mode | C-O Bond Cleavage (Benzylic scission) | Carbonyl Attack (Nucleophilic acyl substitution/Elimination) |
Mechanistic Implications[1][2][3]
-
Cbz Stability: The benzyl oxygen is a poor leaving group. Hydrolysis requires harsh conditions (boiling
) or specific activation of the benzylic carbon (e.g., inserts into the benzylic C-O bond). -
Phoc Lability: The phenoxide is a good leaving group.[1] Under basic conditions, Phoc derivatives of primary amines often undergo an E1cB-like elimination to an isocyanate intermediate, which is then hydrolyzed or trapped.[2]
Caption: Comparative cleavage pathways. Cbz undergoes reductive fragmentation, while Phoc undergoes base-mediated elimination/substitution.
Detailed Stability Profile
This table summarizes the compatibility of each group with common synthetic conditions.
| Condition | Cbz (Benzyl Carbamate) | Phoc (Phenyl Carbamate) |
| TFA / HCl (Dilute) | Stable (Standard orthogonal pair to Boc) | Stable (Highly resistant to acidolysis) |
| HBr / AcOH | Cleaved (Standard acid cleavage) | Stable (Aryl C-O bond is strong) |
| Hydrogenolysis ( | Cleaved (Primary removal method) | Stable (Aromatic ring hydrogenation is slow) |
| Piperidine / DMF | Stable (Orthogonal to Fmoc) | Variable (Slow cleavage/aminolysis possible) |
| NaOH / LiOH (Aq.) | Stable (Requires reflux/strong forcing) | Labile (Hydrolyzes to amine + phenol) |
| Amines (Nucleophiles) | Stable | Labile (Forms Ureas at elevated temp) |
| TBAF (Fluoride) | Stable | Cleaved (Mild deprotection method) |
Critical Decision Points
-
Do you need to remove the group with
? -
Will the molecule encounter strong nucleophiles (primary amines)?
Experimental Protocols
Protocol A: Selective Deprotection of Phoc using TBAF
Rationale: This method exploits the lability of the phenoxy carbonyl linkage to fluoride ions, a condition where Cbz is completely stable.
Reagents:
-
Substrate: N-Phoc protected amine (
equiv) -
Reagent: Tetrabutylammonium fluoride (TBAF), 1M in THF (
- equiv) -
Solvent: THF (dry)
Procedure:
-
Dissolve the N-Phoc substrate in anhydrous THF (
M concentration). -
Add TBAF solution dropwise at
C or Room Temperature (RT). -
Monitor by TLC.[1][5] Reaction is typically complete within 1-4 hours.
-
Note: The reaction generates phenoxide. The solution may turn yellow if nitrophenol derivatives are used.
-
-
Quench: Dilute with saturated
solution. -
Workup: Extract with EtOAc. Wash organic layer with
N NaOH (to remove the phenol byproduct) followed by brine. -
Dry over
and concentrate.
Protocol B: Standard Cbz Cleavage (Hydrogenolysis)
Rationale: The gold standard for clean deprotection yielding only volatile byproducts (toluene and
Reagents:
-
Substrate: N-Cbz protected amine
-
Catalyst:
Pd/C ( wt% loading relative to substrate) -
Solvent: MeOH or EtOH (add AcOH if amine is volatile to form salt)
-
Atmosphere:
balloon ( atm)
Procedure:
-
Dissolve substrate in MeOH under Nitrogen.
-
Carefully add Pd/C catalyst. Caution: Pd/C can ignite solvent vapors; add under inert gas flow.
-
Purge the flask with
gas (vacuum/fill cycles x3). -
Stir vigorously under
balloon at RT for 2-12 hours. -
Filter: Pass through a Celite pad to remove catalyst. Rinse pad with MeOH.
-
Isolate: Concentrate filtrate. If AcOH was used, the product is the acetate salt.
Protocol C: Chemoselective Urea Formation (Phoc as an Intermediate)
Rationale: Phoc is unique because it can transition from a "protecting group" to an "activated ester" for urea synthesis.
Procedure:
-
Take N-Phoc protected amine (
equiv) in DMSO or DMF. -
Add a primary amine (
equiv) and DIEA ( equiv). -
Heat to
C. -
Result: The Phoc group is displaced, forming a urea:
. -
Contrast: A Cbz group would be inert under these conditions.
Visual Guide to Selection
Use this decision tree to select the appropriate group for your synthetic route.
Caption: Decision matrix for Cbz vs. Phoc selection based on downstream chemical compatibility.
References
-
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724. (Context on carbamate electrophilicity comparisons). Link
-
Jacquemard, U., et al. (2004).[4][6] Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.[7] Tetrahedron, 60(44), 10039-10047. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Definitive source for Cbz stability data). Link
-
Thomsen, K. F., & Bundgaard, H. (1993). Cyclization-activated phenyl carbamate prodrugs for protecting phenols against first-pass metabolism.[2] International Journal of Pharmaceutics, 91(1), 39-49. (Data on phenyl carbamate hydrolysis kinetics). Link
Sources
- 1. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. sciforum.net [sciforum.net]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Research: A Guide to the Proper Disposal of tert-Butyl (4-N-boc-aminobenzyl)carbamate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. This guide moves beyond a simple product manual to provide a comprehensive, actionable framework for the responsible disposal of tert-Butyl (4-N-boc-aminobenzyl)carbamate (CAS No. 285119-75-7). Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture that protects you, your colleagues, and the environment.
This document is structured to provide clarity and in-depth understanding, reflecting the procedural logic we apply in the field. We will address hazard assessment, regulatory context, and step-by-step disposal procedures, ensuring every action is supported by scientific rationale.
Part 1: Hazard Identification and Risk Assessment
The foundational principle of chemical waste management is a thorough understanding of the substance's potential hazards. While tert-Butyl (4-N-boc-aminobenzyl)carbamate is a specialized reagent and may lack extensive public hazard data, a chemical risk assessment can be performed by analyzing its structural motifs.
-
Boc (tert-Butoxycarbonyl) Groups: The molecule contains two Boc protecting groups. These groups are generally stable under standard conditions but can decompose upon exposure to strong acids or high temperatures, potentially releasing isobutylene (a flammable gas) and carbon dioxide.
-
Aromatic Amine Moiety: The core structure is a derivative of 4-aminobenzylamine. Aromatic amines as a class can present toxicological concerns.
-
Carbamate Linkages: The carbamate functional groups are generally stable but should be considered in compatibility assessments.
Given these features, the principle of prudent practice dictates that this compound be treated as a hazardous chemical pending a definitive classification by your institution's Environmental Health & Safety (EHS) department. The responsibility for hazardous waste determination lies with the generator—the laboratory that creates the waste[1][2].
For context, let's examine the hazard profile of a structurally related compound, as specific GHS classifications for tert-Butyl (4-N-boc-aminobenzyl)carbamate are not widely published.
| Property Comparison (Data for Structurally Related Compounds) | | :--- | :--- | | Compound | tert-Butyl (4-aminophenyl)carbamate (CAS 94838-55-8)[3] | | Molecular Formula | C₁₁H₁₆N₂O₂ | | Molecular Weight | 208.26 g/mol | | GHS Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation) | | Note | This data is for a related compound and should be used for estimation and risk assessment purposes only. Always refer to the manufacturer-provided Safety Data Sheet (SDS) for the specific compound in use. |
Part 2: Regulatory Framework: Your Responsibilities
In the United States, the management of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450)[4][5][6].
-
EPA (RCRA): Establishes the "cradle-to-grave" management system for hazardous waste. As a generator, your lab is the "cradle" and is responsible for ensuring the waste is managed correctly until its final disposal[2].
-
OSHA: The Laboratory Standard requires employers to develop a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of chemicals[4][5].
Your institution's EHS department translates these federal regulations into specific, actionable protocols for your laboratory. Therefore, the first and most critical step in any disposal process is to consult your organization's EHS guidelines and the manufacturer's SDS.
Part 3: Step-by-Step Disposal Protocol
The following protocol is a comprehensive guide for the safe disposal of tert-Butyl (4-N-boc-aminobenzyl)carbamate.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls Before handling the waste, ensure you are wearing appropriate PPE. The causality is simple: prevent all routes of exposure.
-
Gloves: Chemical-resistant gloves (nitrile is a common choice, but check the SDS for specific recommendations).
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned.
-
Engineering Controls: All waste handling and consolidation should be performed inside a certified chemical fume hood to prevent inhalation of any potential dust or vapors.
Step 2: Waste Segregation and Containment Proper segregation prevents dangerous reactions and simplifies the disposal process for your EHS office.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for tert-Butyl (4-N-boc-aminobenzyl)carbamate waste. High-density polyethylene (HDPE) containers are often suitable.
-
Solid Waste: Collect unused or expired solid material, along with any contaminated items (e.g., weighing paper, gloves, paper towels from a spill cleanup), in this container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Liquid Waste: If the compound is in solution, the entire solution should be treated as hazardous waste. The solvent will likely determine the primary hazard characteristic (e.g., flammability). The waste container must be compatible with all components of the solution.
-
Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents or strong acids, which could potentially initiate decomposition of the Boc groups[7][8].
Step 3: Labeling Accurate labeling is a critical regulatory requirement and ensures the safety of everyone who will handle the container.
-
Label Immediately: Affix a hazardous waste label to the container before adding any waste.
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "tert-Butyl (4-N-boc-aminobenzyl)carbamate" and its CAS number "285119-75-7."
-
If in solution, list all components and their approximate percentages.
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
-
Step 4: Accumulation and Storage Store the waste container safely pending pickup by your institution's EHS or a licensed contractor.
-
Secure the Container: Keep the container tightly sealed except when adding waste.
-
Storage Location: Store the container in a designated satellite accumulation area (SAA) within your lab, which should be at or near the point of generation[9]. Ensure it is in secondary containment to catch any potential leaks.
-
Follow Accumulation Limits: Be aware of the volume and time limits for waste accumulation, which depend on your facility's generator status[9][10].
Step 5: Final Disposal
-
Professional Disposal: The only acceptable method for final disposal is through your institution's EHS-managed waste program or a licensed hazardous waste disposal company[1]. These facilities are equipped to handle chemical waste through methods such as high-temperature incineration or other approved treatments.
-
Never:
Part 4: Emergency Procedures for Spills
In the event of a spill, your immediate actions are critical to containment and safety.
-
Alert Personnel: Immediately notify others in the lab.
-
Isolate the Area: Cordon off the spill area.
-
Assess the Spill: For a small spill of solid material, you may be able to clean it up if you are trained to do so.
-
Wear your full PPE.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Seek Assistance: For large spills, or any spill involving volatile solvents, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.
Disposal Decision Workflow
The following diagram outlines the logical flow for making disposal decisions for tert-Butyl (4-N-boc-aminobenzyl)carbamate waste.
Caption: Decision workflow for the proper segregation and disposal of tert-Butyl (4-N-boc-aminobenzyl)carbamate waste.
References
-
Chemical Safety Guidelines . (n.d.). The University of New Mexico. Retrieved from [Link]
-
Laboratory Safety Guidance . (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
The OSHA Laboratory Standard . (2020, April 1). Lab Manager. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
OSHA Rules for Hazardous Chemicals . (2025, December 16). DuraLabel. Retrieved from [Link]
-
tert-Butyl carbamate - Safety Data Sheet . (2010, October 28). AJEON. Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide . (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
tert-butyl N-(4-aminobutyl)carbamate . (n.d.). PubChem. Retrieved from [Link]
-
tert-Butyl (4-aminophenyl)carbamate . (n.d.). PubChem. Retrieved from [Link]
-
SAFETY DATA SHEET - tert-Butyl carbamate . (2023, September 22). Fisher Scientific. Retrieved from [Link]
-
Best Practices for Hazardous Waste Disposal . (2016, December 5). AEG Environmental. Retrieved from [Link]
-
tert-butyl carbamate . (2024, April 9). ChemBK. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste . (2025, March 24). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Hazardous Waste and Disposal Considerations . (n.d.). American Chemical Society. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste . (2025, May 30). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
Sources
- 1. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 2. epa.gov [epa.gov]
- 3. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. acs.org [acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl (4-N-boc-aminobenzyl)carbamate
This document provides essential, immediate safety and logistical information for the handling of tert-Butyl (4-N-boc-aminobenzyl)carbamate. As a dedicated partner in your research and development endeavors, we aim to provide value beyond the product itself, building a foundation of trust through a commitment to safety and scientific integrity. The following procedural guidance is designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively.
Note on Hazard Assessment: Specific safety data for tert-Butyl (4-N-boc-aminobenzyl)carbamate is not widely published. Therefore, this guide is synthesized from safety data sheets (SDS) of structurally similar compounds, most notably tert-Butyl N-(4-aminobutyl)carbamate. A thorough, site-specific risk assessment should always be conducted before handling this chemical.[1]
Hazard Profile: Understanding the Risks
The primary driver for determining appropriate Personal Protective Equipment (PPE) is a comprehensive understanding of the chemical's potential hazards. Based on data from close structural analogs, tert-Butyl (4-N-boc-aminobenzyl)carbamate should be handled as a substance that poses a significant risk of severe skin and eye damage.[2]
The core structure contains a carbamate group and an aminobenzyl moiety, which inform its reactivity and toxicological profile. The "Boc" protecting group is generally stable but can be cleaved under acidic conditions. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Rationale and Implication |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Primary Concern: Brief contact can cause irreversible damage. This mandates comprehensive skin and body protection. |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage.[3] | Critical Risk: Splash or aerosol exposure can lead to permanent vision loss. Robust eye and face protection is non-negotiable. |
| Respiratory Irritation | May cause respiratory irritation.[4] | Handling the solid form may generate dust, which can irritate the respiratory tract. Engineering controls and respiratory protection are necessary when dust cannot be controlled. |
| Acute Oral Toxicity | Harmful if swallowed.[5] | Ingestion can lead to gastrointestinal irritation or more severe systemic effects.[6] Good laboratory hygiene is essential. |
Core PPE Requirements: A Multi-Layered Defense
A risk-based approach is crucial for selecting PPE. The level of protection must be commensurate with the scale of the operation and the potential for exposure.
Primary Barrier: Hand and Arm Protection
Due to the severe corrosive potential, glove selection is critical.
-
Recommended Glove Material: Nitrile rubber (minimum 0.4 mm thickness) or butyl rubber (0.7 mm) are recommended for their chemical resistance.[7][8] Always consult the glove manufacturer's specifications for compatibility and permeation data.
-
Protocol:
-
Always inspect gloves for tears, punctures, or degradation before use.[3]
-
For tasks with significant splash potential, consider double-gloving.
-
Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[9]
-
Wash hands thoroughly with soap and water after removing gloves.[9]
-
Essential Shielding: Eye and Face Protection
The risk of serious, irreversible eye damage necessitates stringent protection.[2]
-
Minimum Requirement: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Enhanced Protection: When handling larger quantities (>10g) or when there is a risk of splashing, a full-face shield must be worn in conjunction with chemical safety goggles.[3]
Laboratory Attire: Body Protection
Preventing skin contact is a primary objective.
-
Standard Operations: A clean, long-sleeved laboratory coat should be worn at all times.
-
High-Risk Operations: For tasks involving larger volumes or a higher risk of splashes (e.g., large-scale reactions, spill cleanup), a chemical-resistant apron or a full chemical-protection suit (in accordance with EN 14605 for splashes or EN ISO 13982 for dust) is required.[7][8]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Safeguards
Inhalation of dust or aerosols must be avoided.[9]
-
Primary Control: Whenever possible, handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4]
-
When a Respirator is Required: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits might be exceeded, if irritation is experienced, or when dusts are generated outside of a fume hood (e.g., during spill cleanup).[4]
-
For nuisance dust exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[9]
-
For higher potential exposures, consult your institution's environmental health and safety department for guidance on more protective respirator types, such as a full-facepiece respirator.
-
Operational Protocols: Integrating Safety into Your Workflow
This section provides step-by-step guidance for key operational procedures.
Pre-Handling Safety Checklist
-
Verify that the chemical fume hood is functioning correctly.
-
Locate and confirm the accessibility of the nearest safety shower and eyewash station.[4]
-
Assemble all necessary PPE and inspect each item for damage.
-
Ensure a designated, properly labeled hazardous waste container is available.
PPE Donning & Doffing Sequence
-
Donning (Putting On):
-
Lab Coat/Apron
-
Respirator (if required)
-
Eye/Face Protection
-
Gloves (pulled over the cuffs of the lab coat)
-
-
Doffing (Taking Off):
-
Gloves (using proper technique)
-
Lab Coat/Apron (turn inside out as it's removed)
-
Eye/Face Protection
-
Respirator (if used)
-
Wash hands thoroughly.
-
Safe Handling and Disposal Workflow
The following diagram outlines the logical flow for safely handling tert-Butyl (4-N-boc-aminobenzyl)carbamate from initial risk assessment through to final disposal.
Spill and Emergency Procedures
Immediate and correct action is vital in an emergency.
-
Evacuation: Evacuate personnel from the immediate spill area. Avoid breathing dust or vapors.[3]
-
Personal Protection: Before attempting cleanup, don the appropriate PPE, including a respirator, chemical-resistant gloves, body protection, and eye/face protection.[9]
-
Containment: For small spills, do not use water. Carefully sweep up the solid material and place it into a suitable, clean, dry, closed container for disposal.[4][10] Avoid generating dust.[3]
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[11]
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
PPE Quick Reference Guide
| Task | Minimum Required PPE | Recommended Enhanced PPE (for increased risk) |
| Weighing Solid (<1g) | Lab Coat, Safety Goggles, Nitrile Gloves | Work within a balance enclosure or fume hood. |
| Preparing Solutions | Lab Coat, Safety Goggles, Nitrile Gloves | Face Shield, Chemical-Resistant Apron |
| Running Reaction/Workup | Lab Coat, Safety Goggles, Nitrile Gloves | Face Shield, Chemical-Resistant Apron |
| Handling Waste | Lab Coat, Safety Goggles, Nitrile Gloves | Face Shield |
| Cleaning Small Spill (<5g) | Lab Coat, Safety Goggles, Nitrile Gloves, N95/P95 Respirator | Chemical-Resistant Apron, Face Shield |
References
-
Personal protective equipment for handling Methyl carbamate-d3 . Benchchem.
-
Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate . Benchchem.
-
tert-butyl N-(4-aminobutyl)carbamate . PubChem, National Center for Biotechnology Information.
-
tert-Butyl carbamate - Safety Data Sheet . Alfa Aesar.
-
Safety Data Sheet - tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride . Angene Chemical.
-
Frequently Asked Questions - Carbamate Insecticides . Delaware Health and Social Services.
-
Safety data sheet - Breego . BASF.
-
tert-Butyl N-(4-aminobutyl)carbamate - Safety Data Sheet . ChemicalBook.
-
SAFETY DATA SHEET - tert-Butyl N-(4-aminobutyl)carbamate . Sigma-Aldrich.
-
SAFETY DATA SHEET - Butyl carbamate . Sigma-Aldrich.
-
SAFETY DATA SHEET - tert-Butyl carbamate . Fisher Scientific.
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Safety data sheet - Orvego . BASF.
-
PPE Standard of Practice . Pest Management Association of New Zealand.
-
Safety Data Sheet - 3,4-MDMA tert-butyl Carbamate . Cayman Chemical.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-butyl N-(4-aminobutyl)carbamate | C9H20N2O2 | CID 4351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. download.basf.com [download.basf.com]
- 8. download.basf.com [download.basf.com]
- 9. angenechemical.com [angenechemical.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. tert-Butyl N-(4-aminobutyl)carbamate - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
